Olgotrelvir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2763596-71-8 |
|---|---|
Molecular Formula |
C22H30N4O7S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C22H30N4O7S/c1-12(2)9-16(25-21(29)17-10-13-5-3-4-6-15(13)24-17)20(28)26-18(22(30)34(31,32)33)11-14-7-8-23-19(14)27/h3-6,10,12,14,16,18,22,24,30H,7-9,11H2,1-2H3,(H,23,27)(H,25,29)(H,26,28)(H,31,32,33)/t14-,16-,18-,22?/m0/s1 |
InChI Key |
IICZZAVAIPTWCL-HBIMBUPRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Foundational & Exploratory
Olgotrelvir (STI-1558): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olgotrelvir (formerly STI-1558) is a novel, orally bioavailable antiviral agent developed as a standalone treatment for COVID-19. It is a prodrug that is rapidly converted in the body to its active form, AC1115. What sets this compound apart is its dual mechanism of action, simultaneously inhibiting two key proteins essential for the SARS-CoV-2 lifecycle: the viral main protease (Mpro or 3CLpro) and the host's cathepsin L (CTSL). This dual-pronged attack not only hinders viral replication but also blocks viral entry into host cells. Preclinical and clinical studies have demonstrated this compound's potent antiviral activity against a broad range of SARS-CoV-2 variants, a favorable pharmacokinetic profile that eliminates the need for a boosting agent like ritonavir, and a good safety and tolerability profile. A pivotal Phase 3 clinical trial has met its primary and key secondary endpoints, showing a significant reduction in the time to symptom resolution and a decrease in viral load in patients with mild to moderate COVID-19.
Introduction
The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. This compound emerged from these efforts as a promising next-generation oral antiviral. Developed by ACEA Therapeutics, a subsidiary of Sorrento Therapeutics, this compound was designed to address some of the limitations of earlier antiviral treatments, such as the potential for drug-drug interactions and the emergence of viral resistance.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical data, and clinical findings.
Mechanism of Action: A Dual-Targeting Strategy
This compound is a prodrug that undergoes conversion to its active metabolite, AC1115.[1][4][5] AC1115 is a potent inhibitor of two distinct enzymes:
-
SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease crucial for the replication of SARS-CoV-2. It cleaves the viral polyproteins into functional proteins necessary for viral assembly. By inhibiting Mpro, AC1115 effectively halts the viral replication cycle.[3][4]
-
Human Cathepsin L (CTSL): CTSL is a host cysteine protease located in the endosomes of host cells. It plays a key role in the entry of SARS-CoV-2 into cells by priming the viral spike protein for fusion with the host cell membrane. By inhibiting CTSL, AC1115 blocks the virus from entering host cells.[1][4][5]
This dual-targeting approach offers the potential for a more robust and durable antiviral effect, as it simultaneously addresses two critical and independent stages of the viral lifecycle.
Caption: Dual mechanism of this compound's active form, AC1115.
Preclinical Development
Enzymatic and Cell-Based Assays
The inhibitory activity of AC1115 was evaluated in a series of in vitro assays.
Table 1: In Vitro Inhibitory Activity of AC1115
| Target/Virus | Assay Type | Metric | Value | Reference |
| SARS-CoV-2 Mpro (WA-1) | Enzymatic | IC50 | 2.7 nM | [6][7] |
| SARS-CoV-2 Mpro (Omicron) | Enzymatic | IC50 | 14.3 nM | [6] |
| Human Cathepsin L | Enzymatic | IC50 | 27.4 pM | [6] |
| SARS-CoV-2 (WA-1) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |
| SARS-CoV-2 (Alpha) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |
| SARS-CoV-2 (Beta) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |
| SARS-CoV-2 (Gamma) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |
| SARS-CoV-2 (Delta) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |
| SARS-CoV-2 (Lambda) | Cell-based (Vero E6) | EC50 | 0.28 - 4.26 µM | [5] |
| SARS-CoV-2 (Omicron BA.5) | Cell-based (Vero E6) | EC50 | 0.8 µM | [6] |
| SARS-CoV-2 (Omicron BA.5) | Cell-based (differentiated normal human bronchial epithelial cells) | EC50 | < 41 nM | [6] |
AC1115 demonstrated potent inhibition of Mpro from various SARS-CoV-2 variants, including Omicron.[6] Notably, it also showed potent activity against nirmatrelvir-resistant Mpro E166 mutants.[1][6] The inhibition of CTSL was exceptionally potent, with a picomolar IC50 value.[6] In cell-based assays, this compound effectively inhibited the replication of all tested SARS-CoV-2 variants of concern.[1][5]
Animal Models
The in vivo efficacy of this compound was evaluated in the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection and develops COVID-19-like disease.
-
Key Findings:
-
Oral administration of this compound significantly reduced viral load in the lungs of infected mice.[1]
-
Treatment with this compound prevented body weight loss, a key indicator of disease severity in this model.[1]
-
This compound treatment also led to a reduction in the release of inflammatory cytokines and lessened lung pathologies.[1]
-
Pharmacokinetics
Pharmacokinetic studies in animal models (dogs and monkeys) and humans demonstrated that this compound has high oral bioavailability, with up to 85% in animals.[7][8] A key advantage of this compound is that it achieves significant plasma exposure without the need for co-administration with a pharmacokinetic enhancer like ritonavir, thereby reducing the risk of drug-drug interactions.[1][7]
Clinical Development
This compound has progressed through Phase 1, 2, and 3 clinical trials.
Phase 1 and 2 Studies
Phase 1 studies (NCT05364840 and NCT05523739) in healthy volunteers established a favorable safety and pharmacokinetic profile for this compound.[1][2] These studies confirmed its high oral bioavailability in humans and provided the dose-ranging information necessary for subsequent efficacy trials.
Phase 3 Pivotal Trial (NCT05716425)
A large-scale, randomized, double-blind, placebo-controlled Phase 3 trial was conducted in 1,212 non-hospitalized adult patients with mild to moderate COVID-19.[4][9]
Table 2: Key Outcomes of the Phase 3 Clinical Trial of this compound
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) / p-value | Reference |
| Primary Endpoint | ||||
| Median Time to Sustained Recovery of 11 COVID-19 Symptoms | 205 hours (8.5 days) | 264 hours (11.0 days) | 1.29 (1.13 to 1.46); p<0.001 | [9][10] |
| Key Secondary Endpoint | ||||
| Change in Viral RNA Load from Baseline at Day 4 (log10 copies/mL) | -2.20 | -1.40 | p<0.0001 | [9][10] |
The trial successfully met its primary endpoint, demonstrating a statistically significant 2.4-day reduction in the time to sustained recovery of 11 COVID-19 symptoms in patients treated with this compound compared to placebo.[10] Furthermore, this compound significantly reduced the viral RNA load at day 4 of treatment.[10]
Safety and Tolerability
Across the clinical trial program, this compound has been shown to be safe and well-tolerated. The most common treatment-emergent adverse events were mild and included nausea and skin rash, which were generally more frequent in the this compound group compared to placebo.[10] No treatment-related serious adverse events or deaths were reported in the Phase 3 trial.
Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
Caption: Workflow for the Mpro enzymatic inhibition assay.
A fluorescence resonance energy transfer (FRET)-based assay is commonly used to determine the inhibitory activity of compounds against Mpro.
-
Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a specific fluorogenic peptide substrate containing the Mpro cleavage sequence, AC1115, assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT), and 384-well plates.
-
Procedure: a. A solution of Mpro enzyme is pre-incubated with varying concentrations of AC1115 in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is monitored over time using a plate reader at appropriate excitation and emission wavelengths. d. The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
Data Analysis: The percent inhibition is calculated for each concentration of AC1115 relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable equation.
Cathepsin L (CTSL) Inhibition Assay
Caption: Workflow for the Cathepsin L enzymatic inhibition assay.
The inhibitory activity against human CTSL is also determined using a fluorometric assay.
-
Reagents and Materials: Recombinant human Cathepsin L, a fluorogenic substrate such as Z-Phe-Arg-AMC, AC1115, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM DTT, 5 mM EDTA), and 96-well plates.
-
Procedure: a. Cathepsin L is pre-incubated with varying concentrations of AC1115 in the assay buffer. b. The reaction is started by adding the fluorogenic substrate. c. The increase in fluorescence due to the release of the fluorophore is measured over time.
-
Data Analysis: The IC50 value is calculated in a similar manner to the Mpro inhibition assay.
Cell-Based Antiviral Assay
Caption: Workflow for the cell-based antiviral activity assay.
The antiviral activity of this compound is typically assessed by its ability to protect cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.
-
Cells and Virus: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used. A known titer of a SARS-CoV-2 variant is used for infection.
-
Procedure: a. Vero E6 cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with serial dilutions of this compound. c. Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). d. The plates are incubated for a period of 48 to 72 hours.
-
Data Analysis: The extent of CPE is quantified, often by staining the remaining viable cells with crystal violet. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is then calculated from the dose-response curve.
Conclusion
This compound represents a significant advancement in the development of oral antiviral therapies for COVID-19. Its novel dual mechanism of action, targeting both viral replication and entry, offers a promising strategy to combat SARS-CoV-2 and its evolving variants. The robust preclinical data, coupled with the positive results from a large-scale Phase 3 clinical trial, underscore its potential as a standalone treatment that is both effective and well-tolerated, without the need for a boosting agent. As this compound moves towards potential regulatory approval, it holds the promise of becoming a valuable tool in the ongoing management of COVID-19.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hub.hku.hk [hub.hku.hk]
- 10. researchgate.net [researchgate.net]
Olgotrelvir: A Dual-Action Antiviral Agent Targeting SARS-CoV-2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Compound Information
Olgotrelvir, also known by its synonym STI-1558, is an investigational oral antiviral medication developed for the treatment of COVID-19. It is a prodrug that is converted in the body to its active form, AC1115.
IUPAC Name: (2S)-1-hydroxy-2-[[(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid.[1]
Synonyms:
-
STI-1558
-
This compound sodium
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both a viral and a host protease essential for the SARS-CoV-2 life cycle. This dual-action approach is designed to provide a robust antiviral effect and potentially reduce the likelihood of drug resistance.[1]
-
Inhibition of SARS-CoV-2 Main Protease (Mpro): The active form of this compound, AC1115, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication and assembly. By blocking Mpro, this compound effectively halts the viral replication cycle.[1]
-
Inhibition of Human Cathepsin L (CTSL): this compound also inhibits human cathepsin L, a host cell protease. Cathepsin L is involved in the entry of SARS-CoV-2 into host cells by facilitating the cleavage of the viral spike protein, a necessary step for viral fusion with the host cell membrane. By inhibiting cathepsin L, this compound can block the virus from entering host cells.[1]
Signaling Pathway and Mechanism of Action Diagram
Caption: Dual mechanism of this compound targeting viral and host proteases.
Quantitative Data
In Vitro Inhibitory Activity
| Target Enzyme | Compound | IC50 |
| SARS-CoV-2 Mpro (WA-1) | AC1115 | 2.7 nM |
| SARS-CoV-2 Mpro (Omicron) | AC1115 | 14.3 nM |
| Human Cathepsin L | AC1115 | 27.4 pM |
Data sourced from Hilaris Publisher.
Antiviral Activity in Cell Culture
| Cell Line | SARS-CoV-2 Variant | Compound | EC50 |
| Vero E6 | WA-1 | AC1115 | 1 µM |
| Vero E6 | Omicron BA.5 | AC1115 | 0.8 µM |
| Differentiated Normal Human Bronchial Epithelial Cells | Omicron BA.5 | AC1115 | < 41 nM |
Data sourced from Hilaris Publisher.
Phase 3 Clinical Trial Efficacy Data
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Time to Sustained Recovery of 11 COVID-19 Symptoms (mITT population) | - | - | 1.29 (1.13 to 1.46) | 0.0001 |
| Change in Viral RNA Load at Day 4 (log10 copies/mL) | -0.8 (relative to placebo) | - | - | <0.0001 |
| Time to Sustained Recovery in At-Risk Patients | - | - | 1.36 (1.04 to 1.77) | 0.026 |
| Change in Viral RNA Load in At-Risk Patients at Day 4 (log10 copies/mL) | -1.1 (relative to placebo) | - | - | <0.0001 |
mITT: modified Intent-to-Treat. Data sourced from Hilaris Publisher and PubMed.[2]
Phase 3 Clinical Trial Safety Data
| Adverse Event | This compound Group (%) | Placebo Group (%) |
| Mild Skin Rash | 2.5 | Not Reported |
| Mild Nausea | 1.3 | Not Reported |
No drug-related serious adverse events or deaths were reported. Data sourced from Hilaris Publisher.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) substrate.
1. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (AC1115) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test compound (AC1115) in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted test compound to the wells of a 384-well plate. For the positive control (no inhibition), add 2 µL of assay buffer with DMSO. For the negative control (background), add 2 µL of assay buffer.
-
Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~0.5 µM) to the wells containing the test compound and the positive control. Add 10 µL of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 8 µL of the FRET substrate (final concentration ~20 µM) to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Human Cathepsin L Inhibition Assay (Fluorogenic)
This protocol describes a typical method for assessing the inhibitory activity of compounds against human cathepsin L using a fluorogenic substrate.
1. Reagents and Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 100 mM sodium acetate (pH 5.5), 5 mM DTT, 1 mM EDTA
-
Test compound (AC1115) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test compound (AC1115) in DMSO and then in assay buffer.
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate. Add 5 µL of assay buffer with DMSO to the positive control wells.
-
Add 10 µL of recombinant human Cathepsin L (final concentration ~1 nM) to the wells.
-
Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor to the enzyme.
-
Start the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~20 µM) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) using a fluorescence plate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Activity Assay in Vero E6 Cells
This protocol outlines a general method for determining the antiviral efficacy of a compound against SARS-CoV-2 in a cell-based assay.
1. Reagents and Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics
-
Test compound (AC1115)
-
96-well cell culture plates
-
Reagents for quantifying viral RNA (qRT-PCR) or cytopathic effect (CPE).
2. Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add the diluted test compound.
-
Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Assess the antiviral activity by either:
-
qRT-PCR: Extract RNA from the cell supernatant and quantify the viral copy number.
-
CPE Assay: Observe the cells under a microscope and score the cytopathic effect.
-
-
Calculate the percent inhibition of viral replication for each compound concentration.
-
Determine the EC50 value, the concentration at which the compound inhibits viral replication by 50%.
Experimental Workflow Diagram
Caption: High-level overview of the experimental workflow for this compound evaluation.
References
Olgotrelvir: A Technical Deep Dive into its Dual Mechanism of Action for the Treatment of COVID-19
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olgotrelvir (formerly STI-1558) is an orally bioavailable prodrug of AC1115, a potent antiviral agent demonstrating a novel dual mechanism of action against SARS-CoV-2. This document provides a comprehensive technical overview of this compound, focusing on its targeted inhibition of both the viral main protease (Mpro or 3CLpro) and the host's Cathepsin L (CTSL). By targeting both viral replication and entry, this compound presents a promising strategy to combat COVID-19, potentially offering a higher barrier to resistance. This guide details the quantitative data from key experiments, the methodologies employed, and visual representations of its mechanism and experimental workflows.
Introduction
The ongoing challenge of the COVID-19 pandemic and the emergence of new SARS-CoV-2 variants necessitate the development of effective oral antiviral therapies. This compound is a next-generation antiviral candidate designed to act as a standalone treatment.[1] It is a prodrug that is efficiently converted to its active form, AC1115, in plasma through a non-enzymatic process.[2] AC1115 exhibits potent inhibitory activity against two crucial targets: the SARS-CoV-2 main protease (Mpro), which is essential for viral replication, and the human Cathepsin L (CTSL), a key host protease involved in viral entry into cells.[2][3] This dual-action approach distinguishes this compound from other authorized antiviral agents.
Dual Mechanism of Action
The antiviral efficacy of this compound stems from the ability of its active metabolite, AC1115, to simultaneously disrupt two critical stages of the SARS-CoV-2 lifecycle:
-
Inhibition of Viral Replication via Mpro: The SARS-CoV-2 Mpro is a cysteine protease that plays an indispensable role in the viral replication cycle by cleaving the viral polyproteins into functional proteins.[4] AC1115 acts as a potent inhibitor of Mpro, thereby halting the viral replication process.[2]
-
Inhibition of Viral Entry via Cathepsin L: For SARS-CoV-2 to enter host cells via the endosomal pathway, the viral spike (S) protein needs to be cleaved by host proteases. Cathepsin L is a key host cysteine protease responsible for this cleavage.[4] By inhibiting Cathepsin L, AC1115 effectively blocks this pathway of viral entry into host cells.[2]
This dual mechanism is anticipated to not only provide robust antiviral activity but also to present a higher genetic barrier to the development of viral resistance.
Caption: Dual mechanism of action of this compound's active form, AC1115.
Quantitative Data
The inhibitory potency and antiviral activity of this compound and its active metabolite, AC1115, have been quantified through a series of in vitro and in vivo experiments.
Table 1: In Vitro Inhibitory Activity of AC1115
| Target | SARS-CoV-2 Variant | IC50 | Reference |
| Mpro | WA-1 | 2.7 nM | [2] |
| Omicron | 14.3 nM | [2] | |
| Cathepsin L | Human | 27.4 pM | [2] |
Table 2: In Vitro Antiviral Activity of this compound and AC1115
| Compound | Cell Line | SARS-CoV-2 Variant | EC50 | Reference |
| AC1115 | Vero E6 | WA-1 | 1 µM | [2] |
| Vero E6 | Omicron BA.5 | 0.8 µM | [2] | |
| AC1115 | Differentiated NHBE | Omicron BA.5 | < 41 nM | [2] |
| This compound | Pseudotyped rVSV | - | 54.5 - 81.4 nM | [2] |
Table 3: In Vivo Efficacy of this compound in K18-hACE2 Mouse Model
| Dosage (Oral, BID) | Outcome | Reference |
| 500 mg/kg | Significantly reduced lung viral load, cytokine release, and lung pathology. Prevented body weight loss. | [2] |
| 1000 mg/kg | Significantly reduced lung viral load, cytokine release, and lung pathology. Prevented body weight loss. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Mpro and Cathepsin L Enzyme Activity Inhibition Assays
A fluorescence resonance energy transfer (FRET) assay was utilized to determine the inhibitory activity of AC1115 against SARS-CoV-2 Mpro and human Cathepsin L.
-
Mpro Inhibition Assay:
-
Enzyme: Recombinant SARS-CoV-2 Mpro (WA-1 and Omicron variants).
-
Substrate: A FRET-based peptide substrate.
-
Procedure: The Mpro enzyme was pre-incubated with varying concentrations of AC1115 for 30 minutes. The reaction was initiated by the addition of the FRET substrate.
-
Detection: The fluorescence intensity was measured over time using a fluorescent plate reader (Excitation: 340-360 nm, Emission: 460-480 nm). The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
-
Cathepsin L Inhibition Assay:
-
Enzyme: Recombinant human Cathepsin L.
-
Substrate: A fluorogenic peptide substrate.
-
Procedure: Similar to the Mpro assay, Cathepsin L was pre-incubated with AC1115 before the addition of the substrate.
-
Detection: Fluorescence was monitored to determine the rate of substrate cleavage.
-
Data Analysis: IC50 values were determined from the dose-response curves.
-
Caption: Workflow for the FRET-based enzyme inhibition assay.
Cell-Based Antiviral Activity Assays
-
Vero E6 Cell Assay:
-
Cells: Vero E6 cells were seeded in 96-well plates.
-
Virus: SARS-CoV-2 variants (e.g., WA-1, Omicron BA.5).
-
Procedure: Cells were infected with SARS-CoV-2 and simultaneously treated with various concentrations of AC1115.
-
Endpoint: After a set incubation period, the viral-induced cytopathic effect (CPE) was measured.
-
Data Analysis: EC50 values, the concentration required to inhibit CPE by 50%, were calculated.
-
-
Pseudotyped Virus Entry Assay:
-
Virus: A recombinant vesicular stomatitis virus (rVSV) pseudotyped with the SARS-CoV-2 Spike protein and expressing a luciferase reporter gene.
-
Cells: Host cells susceptible to SARS-CoV-2 entry.
-
Procedure: Cells were pre-treated with this compound before being infected with the pseudotyped virus.
-
Endpoint: Luciferase activity was measured as an indicator of viral entry.
-
Data Analysis: IC50 values for the inhibition of viral entry were determined.
-
Caption: Workflow for the cell-based antiviral activity assay.
In Vivo Efficacy Studies in K18-hACE2 Transgenic Mouse Model
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.
-
Infection: Mice were intranasally infected with SARS-CoV-2.
-
Treatment: this compound was administered orally twice daily (BID) at doses of 500 mg/kg and 1000 mg/kg.
-
Endpoints:
-
Viral Load: Lung tissue was collected at specific time points post-infection, and viral titers were determined by quantitative PCR (qPCR) or plaque assay.
-
Body Weight: Monitored daily as an indicator of disease progression.
-
Cytokine Levels: Measured in bronchoalveolar lavage fluid (BALF).
-
Histopathology: Lung tissues were examined for pathological changes.
-
Conclusion
This compound, through its active metabolite AC1115, demonstrates a potent and innovative dual mechanism of action against SARS-CoV-2 by inhibiting both the viral Mpro and the host Cathepsin L. The comprehensive in vitro and in vivo data presented herein underscore its potential as a standalone oral therapeutic for COVID-19. The dual-target approach may offer a significant advantage in overcoming viral resistance and providing a robust treatment option against current and future SARS-CoV-2 variants. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in humans.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
Olgotrelvir Prodrug Conversion to AC1115: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olgotrelvir (formerly STI-1558) is an orally administered prodrug designed for the treatment of COVID-19. It exhibits a dual mechanism of action by targeting both the SARS-CoV-2 main protease (Mpro) and human cathepsin L, crucial for viral replication and entry, respectively.[1][2] A key feature of this compound's pharmacokinetic profile is its efficient, non-enzymatic conversion in the plasma to its active metabolite, AC1115.[1] This whitepaper provides a comprehensive overview of the available technical information regarding this conversion, including a proposed mechanism, and outlines the general experimental approaches used to characterize such transformations. While specific quantitative data on the conversion kinetics remain proprietary, this guide synthesizes the current understanding to inform further research and development.
Introduction to this compound and its Active Metabolite, AC1115
This compound was developed to provide a standalone oral antiviral therapy for COVID-19, mitigating the need for pharmacokinetic enhancers like ritonavir.[1] Its active form, AC1115, is a potent inhibitor of both the viral Mpro and the host's cathepsin L. The prodrug strategy enhances oral bioavailability, allowing for effective systemic concentrations of AC1115 to be achieved.[1]
The Prodrug Conversion Mechanism
This compound is chemically characterized as a bisulfite adduct of its active aldehyde form, AC1115. This structural feature is central to its non-enzymatic conversion in the bloodstream.
Proposed Non-Enzymatic Hydrolysis
The conversion of this compound to AC1115 is understood to occur via spontaneous hydrolysis in the physiological environment of the plasma.[1] Bisulfite adducts of aldehydes are known to be reversible and their stability is pH-dependent. At the near-neutral pH of blood plasma (approximately 7.4), the equilibrium is expected to favor the dissociation of the adduct, releasing the active aldehyde, AC1115, and bisulfite.
Quantitative Data
As of the latest available public data, specific quantitative parameters for the conversion of this compound to AC1115 in human plasma have not been published. This includes the rate of conversion, the plasma half-life of this compound, and the peak concentration (Cmax) and time to peak concentration (Tmax) specifically for the conversion process. Clinical trial results have focused on the overall pharmacokinetic profile of the active metabolite, AC1115, and the clinical efficacy and safety of this compound administration.[3]
Table 1: Summary of Publicly Available Pharmacological Information
| Parameter | Description | Finding | Citation |
| Prodrug | This compound (STI-1558) | An orally bioavailable prodrug. | [1] |
| Active Metabolite | AC1115 | Potent inhibitor of SARS-CoV-2 Mpro and human cathepsin L. | [2] |
| Conversion Location | Plasma | The conversion from this compound to AC1115 occurs in the plasma. | [1] |
| Conversion Type | Non-enzymatic | The conversion process does not require enzymatic activity. | [1] |
| Chemical Nature | Bisulfite Adduct | This compound is a bisulfite adduct of the active aldehyde, AC1115. |
Experimental Protocols
Detailed experimental protocols for the study of this compound's conversion to AC1115 are not publicly available. However, based on standard practices in pharmaceutical sciences, the following methodologies would be employed to characterize this prodrug conversion.
In Vitro Plasma Stability Assay
This assay is fundamental to determining the rate of non-enzymatic conversion.
Objective: To quantify the rate of conversion of this compound to AC1115 in human plasma and determine the half-life of the prodrug.
Methodology:
-
Sample Preparation: this compound is incubated in fresh human plasma at a predefined concentration at 37°C.
-
Time-Point Sampling: Aliquots of the plasma sample are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The conversion process in the aliquots is stopped, typically by protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentrations of both this compound and AC1115 in the supernatant are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The concentration of this compound versus time is plotted, and the half-life (t½) of the conversion is calculated.
Bioanalytical Method for Quantification
A robust and validated bioanalytical method is crucial for accurately measuring the concentrations of this compound and AC1115 in biological matrices.
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and AC1115 in human plasma.
Methodology:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for its high sensitivity and selectivity.
-
Sample Preparation: Protein precipitation is a common and efficient method for plasma samples.
-
Chromatography: Reversed-phase chromatography is typically used to separate the prodrug and its metabolite from endogenous plasma components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both this compound and AC1115, as well as an internal standard, are monitored.
-
Validation: The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Conclusion
This compound is an innovative prodrug that leverages a non-enzymatic, pH-dependent conversion in the plasma to release its active metabolite, AC1115. This design offers the advantage of high oral bioavailability without the need for a metabolic enhancer. While the precise quantitative details of this conversion are not yet in the public domain, the underlying chemical principles of bisulfite adduct hydrolysis provide a strong basis for its mechanism. The experimental workflows outlined in this whitepaper represent the standard industry practices that would be used to fully characterize the pharmacokinetics of this promising antiviral agent. Further publication of clinical and pharmacokinetic data will be invaluable to the scientific community for a more complete understanding of this compound's disposition in humans.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sorrento Announces Phase 3 Trial Met Primary Endpoint and Key Secondary Endpoint in Mild or Moderate COVID-19 Adult Patients Treated with Ovydso (this compound), an Oral Mpro Inhibitor as a Standalone Treatment for COVID-19 - BioSpace [biospace.com]
In Vitro Antiviral Activity of Olgotrelvir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiviral activity of Olgotrelvir (formerly STI-1558), a promising orally bioavailable prodrug for the treatment of COVID-19. This compound is rapidly converted to its active form, AC1115, in plasma. AC1115 exhibits a dual mechanism of action, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and the host cell's Cathepsin L (CTSL), crucial for viral replication and entry, respectively.[1] This document summarizes the available quantitative data, details the experimental methodologies for key assays, and provides visual representations of the mechanism of action and experimental workflows.
Quantitative Antiviral Activity and Enzymatic Inhibition
The antiviral efficacy of this compound's active metabolite, AC1115, has been demonstrated across various SARS-CoV-2 variants of concern (VOCs). The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values.
Table 1: In Vitro Antiviral Activity of this compound (AC1115) against SARS-CoV-2 Variants
| Cell Line | Virus Variant | EC50 (µM) | Reference |
| Vero E6 | WA-1 | 0.28 - 4.26 | [2] |
| Vero E6 | Alpha | 0.28 - 4.26 | [2] |
| Vero E6 | Beta | 0.28 - 4.26 | [2] |
| Vero E6 | Delta | 0.28 - 4.26 | [2] |
| Vero E6 | Gamma | 0.28 - 4.26 | [2] |
| Vero E6 | Lambda | 0.28 - 4.26 | [2] |
Table 2: Enzymatic Inhibition by this compound (AC1115)
| Target Enzyme | IC50 | Reference |
| SARS-CoV-2 Mpro (WA-1) | 2.7 nM | |
| SARS-CoV-2 Mpro (Omicron) | 14.3 nM | |
| Human Cathepsin L (CTSL) | 27.4 pM |
Mechanism of Action
This compound exerts its antiviral effect through a dual-targeting mechanism, inhibiting both a key viral enzyme and a host protease involved in viral entry.
References
Olgotrelvir: A Preliminary Safety and Toxicity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent under development for the treatment of COVID-19. It functions as a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L. This dual mechanism is intended to inhibit viral replication and cellular entry.[1][2] this compound is a prodrug that is converted to its active form, AC1115, in the body.[1][2] A key characteristic of this compound is its oral bioavailability without the need for a pharmacokinetic enhancer like ritonavir, potentially reducing the risk of drug-drug interactions.[2] This guide provides a summary of the currently available preliminary safety and toxicity profile of this compound, based on preclinical studies and clinical trials.
Preclinical Safety and Toxicity
While specific quantitative toxicity data such as the median lethal dose (LD50) and no-observed-adverse-effect level (NOAEL) are not publicly available in the reviewed literature, preclinical studies have been conducted in animal models to assess the safety of this compound.
In Vivo Studies
A key preclinical model used to evaluate the efficacy and safety of this compound is the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection. In these studies, oral administration of this compound demonstrated a favorable safety profile.[2]
Table 1: Summary of Preclinical In Vivo Safety Observations for this compound
| Animal Model | Dosing Regimen | Key Safety-Related Observations | Reference |
| K18-hACE2 Transgenic Mice | 500 mg/kg and 1000 mg/kg twice daily (oral) | Prevented body weight loss associated with SARS-CoV-2 infection. Reduced cytokine release and lung pathologies. | [2] |
Clinical Safety Profile
This compound has undergone Phase I, II, and III clinical trials to evaluate its safety and efficacy in humans. The overall findings from these trials suggest a favorable safety profile.
Phase I Studies
Phase I clinical trials (NCT05364840 and NCT05523739) assessed the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The results indicated that the drug was well-tolerated with no serious adverse events reported.
Table 2: Summary of Phase I Clinical Trial Safety Findings
| Trial Identifier(s) | Population | Dosing Regimen | Key Safety Findings | Reference |
| NCT05364840, NCT05523739 | Healthy Volunteers | Single doses up to 2000 mg; Multiple doses up to 800 mg twice daily for 7.5 days | Favorable safety profile; No serious adverse events reported. | [1] |
Phase III Study
A Phase III, double-blind, randomized, placebo-controlled trial (NCT05716425) evaluated the efficacy and safety of this compound in 1,212 non-hospitalized adult patients with mild to moderate COVID-19. The study reported that treatment-emergent adverse events (TEAEs) were generally mild, and the adverse effects were not dose-limiting.[3][4]
Table 3: Incidence of Most Frequent Drug-Related Treatment-Emergent Adverse Events (TEAEs) in Phase III Trial
| Adverse Event | This compound (600 mg BID) | Placebo | Reference |
| Mild Skin Rash | 3.3% | Not specified | [3][4] |
| Mild Nausea | 1.5% | Not specified | [3][4] |
No drug-related serious adverse events or deaths were reported in the this compound group.[3][4]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. The following are high-level summaries based on the available information.
Preclinical K18-hACE2 Mouse Model (General Protocol Outline)
The efficacy and safety of this compound were evaluated in K18-hACE2 transgenic mice, a common model for studying SARS-CoV-2 infection. While the specific protocol for the this compound studies is not detailed, a general workflow for such experiments can be visualized.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 3. This compound as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique Novel Drug Shows Promise Against SARS-CoV-2 | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of Olgotrelvir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent demonstrating a promising profile for the treatment of COVID-19. A key feature of this compound is its nature as a prodrug, designed for enhanced oral bioavailability. Following administration, it undergoes conversion to its active metabolite, AC1115. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and pharmacokinetics of this compound and its active metabolite, AC1115, based on preclinical and clinical findings. While specific quantitative data remains limited in publicly available literature, this guide synthesizes the current understanding to inform research and development activities.
Introduction
This compound is a dual inhibitor targeting both the SARS-CoV-2 main protease (Mpro) and human cathepsin L. This dual mechanism of action is intended to inhibit viral replication and entry into host cells.[1][2][3] As an orally administered therapeutic, its efficacy is fundamentally linked to its pharmacokinetic profile, particularly its oral bioavailability and the subsequent systemic exposure to the active metabolite, AC1115.
Chemical and Physical Properties
Detailed information on the chemical and physical properties of this compound and AC1115 is not extensively available in the public domain. This compound is described as a highly bioavailable oral prodrug.[2][4]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its conversion to the active form, AC1115. Studies in both animal models and humans have consistently shown "enhanced oral bioavailability" and "significant plasma exposure" without the need for a pharmacokinetic enhancer like ritonavir.[1][2][3]
Preclinical Pharmacokinetics
Preclinical studies in K18-hACE2 transgenic mice have been crucial in establishing the initial pharmacokinetic and efficacy profile of this compound.
Table 1: Summary of Preclinical Pharmacokinetic Observations
| Species | Model | Key Findings | Citation |
| Mouse | K18-hACE2 transgenic | Enhanced oral bioavailability and significant plasma exposure. | [1] |
| Mouse | K18-hACE2 transgenic | Oral administration at 500 and 1000 mg/kg twice daily significantly reduced lung virus load. | [2] |
Clinical Pharmacokinetics
Phase 1 clinical trials (NCT05364840 and NCT05523739) have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1][3] A Phase 3 trial (NCT05716425) has also been conducted in non-hospitalized patients with mild to moderate COVID-19.[5][6]
While the detailed quantitative results from these trials are not fully published, the available information indicates a favorable safety profile and effective plasma exposure.[7]
Table 2: Summary of Clinical Pharmacokinetic Observations from Phase 1 & 3 Trials
| Study Phase | Population | Dosage | Key Findings | Citation |
| Phase 1 | Healthy Volunteers | Single and multiple ascending doses | Favorable safety profile and antiviral activity. | [1][3] |
| Phase 3 | Non-hospitalized adults with mild to moderate COVID-19 | 600 mg twice daily for 5 days | Significantly improved symptom recovery. | [5][6] |
Oral Bioavailability
This compound is explicitly described as a "highly bioavailable oral prodrug."[2][4] This characteristic is a significant advantage, as it allows for standalone administration without a pharmacokinetic booster, thereby reducing the potential for drug-drug interactions. However, the precise percentage of oral bioavailability has not been disclosed in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not available in the public domain. However, based on standard practices for bioanalytical method development for antiviral drugs, the following methodologies are likely employed.
Bioanalytical Method for Plasma Concentration Determination
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.
-
Sample Preparation: Plasma samples are typically processed using protein precipitation with a solvent like acetonitrile, followed by centrifugation.[3]
-
Chromatography: Separation of the analyte and an internal standard is achieved using a suitable C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Validation: The method would be validated according to regulatory guidelines (e.g., FDA) for specificity, linearity, accuracy, precision, matrix effect, recovery, and stability.
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Dual inhibitory mechanism of action of this compound's active form, AC1115.
Experimental Workflow for Pharmacokinetic Study
Caption: General experimental workflow for a pharmacokinetic study.
Discussion and Future Directions
The development of this compound as a standalone oral antiviral for COVID-19 is a significant step forward. Its high oral bioavailability obviates the need for a booster, which simplifies treatment regimens and reduces the risk of drug-drug interactions. However, a more detailed public disclosure of the quantitative pharmacokinetic data from both preclinical and clinical studies is necessary for a complete understanding of its profile.
Future research should focus on:
-
Publication of the full pharmacokinetic data from Phase 1 and 3 clinical trials.
-
Studies on the impact of food on the bioavailability of this compound.
-
Investigation of the pharmacokinetics in special populations (e.g., patients with renal or hepatic impairment).
-
Human mass balance studies to fully characterize the absorption, distribution, metabolism, and excretion of this compound and its metabolites.
Conclusion
This compound is a promising oral antiviral prodrug with enhanced bioavailability, leading to significant plasma concentrations of its active metabolite, AC1115. This allows for effective standalone therapy without a pharmacokinetic enhancer. While the publicly available data provides a strong qualitative understanding of its favorable pharmacokinetic properties, the release of detailed quantitative data will be critical for its continued development and potential regulatory approval.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PMID: 38181791 | MCE [medchemexpress.cn]
- 2. scielo.br [scielo.br]
- 3. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalytical-method-development-and-validation-for-determination-of-nirmatrelvir-in-human-plasma-using-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
Methodological & Application
Application Notes and Protocols for Olgotrelvir (STI-1558) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent demonstrating potent activity against SARS-CoV-2. It functions as a prodrug, rapidly converting to its active form, AC1115, in the body. AC1115 exhibits a dual mechanism of action by inhibiting two key enzymes essential for the viral life cycle: the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L. This dual inhibition targets both viral replication and entry into host cells, positioning this compound as a promising candidate for the treatment of COVID-19. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy and cytotoxicity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of AC1115 (Active Metabolite of this compound)
| Target | Assay Type | Value | Virus/Variant | Cell Line | Reference |
| SARS-CoV-2 Mpro | Enzymatic (FRET) | IC50: 2.7 nM | WA-1 | - | [1] |
| SARS-CoV-2 Mpro | Enzymatic (FRET) | IC50: 14.3 nM | Omicron | - | [1] |
| Human Cathepsin L | Enzymatic | IC50: 27.4 pM | - | - | [1] |
Table 2: In Vitro Antiviral Activity of this compound and AC1115
| Compound | Assay Type | Value | Virus/Variant | Cell Line | Reference |
| AC1115 | Antiviral | EC50: 1 µM | WA-1 | Vero E6 | [1] |
| AC1115 | Antiviral | EC50: 0.8 µM | Omicron BA.5 | Vero E6 | [1] |
| AC1115 | Antiviral | EC50: <41 nM | Omicron BA.5 | Differentiated Normal Human Bronchial Epithelial Cells | [1] |
| This compound | Pseudotyped Virus Entry | IC50: 54.5-81.4 nM | SARS-CoV-2 S protein | - | [1] |
| This compound | Antiviral | EC50: 0.28 to 4.26 µM | WA-1, Alpha, Beta, Delta, Lambda, and Gamma | Vero E6 |
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound's active form, AC1115, against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Mpro FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 10% Glycerol
-
AC1115 (or other test compounds)
-
DMSO (for compound dilution)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 460-480 nm)
Procedure:
-
Prepare a serial dilution of AC1115 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the Mpro FRET substrate (final concentration ~375 nM) to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Human Cathepsin L Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the IC50 of AC1115 against human Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 5.5
-
AC1115 (or other test compounds)
-
DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of AC1115 in DMSO and then in Assay Buffer.
-
Add 50 µL of the diluted compound or DMSO control to the wells.
-
Add 25 µL of recombinant human Cathepsin L to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the Cathepsin L substrate (final concentration ~15 µM).
-
Measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Determine the reaction rate from the linear phase of the fluorescence increase.
-
Calculate the percent inhibition for each concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay) in Vero E6 Cells
This protocol determines the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in Vero E6 cells.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (desired strain)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
This compound (or other test compounds)
-
Carboxymethylcellulose (CMC) or Agarose overlay medium
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formaldehyde (4%)
-
6-well or 12-well plates
Procedure:
-
Seed Vero E6 cells in multi-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and add the diluted this compound or media control.
-
Incubate for a specified period (e.g., 48-72 hours) at 37°C.
-
Remove the medium and overlay the cells with a medium containing CMC or agarose to restrict virus spread to adjacent cells.
-
Incubate until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% formaldehyde for 30 minutes.
-
Remove the overlay and stain the cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay (Crystal Violet Staining)
This protocol measures the half-maximal cytotoxic concentration (CC50) of this compound in Vero E6 cells.
Materials:
-
Vero E6 cells
-
DMEM with 10% FBS
-
This compound (or other test compounds)
-
Crystal Violet staining solution
-
Methanol or a suitable solubilization buffer
-
96-well, clear, flat-bottom plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in DMEM with 10% FBS.
-
Remove the old medium and add 100 µL of the diluted compound or media control to the wells.
-
Incubate the plate for 72 hours at 37°C.
-
Gently wash the cells with PBS.
-
Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove the excess stain and allow it to air dry.
-
Add 100 µL of methanol or solubilization buffer to each well to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Plaque Reduction Antiviral Assay Workflow.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Olgotrelvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olgotrelvir (formerly STI-1558) is a novel, orally bioavailable antiviral agent demonstrating potent activity against SARS-CoV-2. It functions as a prodrug, rapidly converting to its active form, AC1115, in plasma. AC1115 exhibits a dual mechanism of action, inhibiting both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication, and human cathepsin L, a host protease critical for viral entry into host cells. This dual-pronged attack on the viral life cycle presents a promising strategy to combat COVID-19, potentially reducing the likelihood of drug resistance.
These application notes provide detailed protocols for conducting cell-based assays to evaluate the antiviral efficacy of this compound and its active metabolite. The described methods, including the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Neutralization Test (PRNT), are fundamental techniques for determining key antiviral parameters such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).
Mechanism of Action of this compound
This compound's active form, AC1115, targets two critical points in the SARS-CoV-2 life cycle:
-
Inhibition of Viral Entry: AC1115 inhibits human cathepsin L (CTSL), a host cysteine protease located in the endosomes. Cathepsin L is crucial for the proteolytic cleavage of the SARS-CoV-2 spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By blocking CTSL, AC1115 effectively hinders viral entry into host cells.
-
Inhibition of Viral Replication: AC1115 is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a viral enzyme responsible for cleaving the viral polyproteins into individual functional proteins required for the assembly of the viral replication-transcription complex. Inhibition of Mpro halts viral replication, preventing the production of new viral particles.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound's active form, AC1115, against various SARS-CoV-2 variants.
Table 1: Antiviral Activity (EC50) of AC1115 in Vero E6 Cells
| SARS-CoV-2 Variant | EC50 (µM) |
| WA-1 | 1.0[1] |
| Omicron BA.5 | 0.8[1] |
| WA-1, Alpha, Beta, Delta, Lambda, Gamma (average) | 0.28 - 4.26 |
Table 2: Antiviral Activity (EC50) of AC1115 in Differentiated Normal Human Bronchial Epithelial Cells
| SARS-CoV-2 Variant | EC50 (nM) |
| Omicron BA.5 | < 41[1] |
Table 3: Inhibitory Activity (IC50) of AC1115 against Target Enzymes
| Target Enzyme | IC50 |
| SARS-CoV-2 Mpro (WA-1) | 2.7 nM[1] |
| SARS-CoV-2 Mpro (Omicron) | 14.3 nM[1] |
| Human Cathepsin L | 27.4 pM[1] |
Table 4: Cytotoxicity (CC50) and Selectivity Index (SI)
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Related Compound* | Vero E6 | 7.21 | 1.78 (based on EC50 of 4.05 µM) |
*Data for a related compound from the same patent series as this compound.
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays to determine the antiviral activity of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SARS-CoV-2 virus stock (e.g., WA-1 or other variants of interest)
-
This compound (or AC1115)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Citrate buffer (0.1 M, pH 4.2)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend Vero E6 cells in complete DMEM.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a series of 2-fold serial dilutions of this compound in DMEM with 2% FBS. It is recommended to test a wide range of concentrations (e.g., from 100 µM to 0.1 µM).
-
-
Infection and Treatment:
-
Remove the growth medium from the cell plates.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a "cells only" control (no virus, no compound) and a "virus control" (virus, no compound).
-
Add 100 µL of SARS-CoV-2 diluted in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of 0.01.
-
For the cytotoxicity assay (CC50 determination), a parallel plate should be prepared with the same compound dilutions but without the addition of the virus.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
-
Cell Viability Assessment (Crystal Violet Staining):
-
Carefully remove the medium from the wells.
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 20 minutes.
-
Remove the paraformaldehyde and stain the cells with 100 µL of 0.5% Crystal Violet solution for 15 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 0.1 M citrate buffer per well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the "cells only" control.
-
The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
-
The CC50 value is the concentration of the compound that reduces the viability of uninfected cells by 50%.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
-
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Vero E6 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SARS-CoV-2 virus stock
-
This compound (or AC1115)
-
6-well or 12-well cell culture plates
-
Agarose or methylcellulose for overlay
-
Crystal Violet staining solution
Protocol:
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
-
Compound-Virus Incubation:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Mix each compound dilution with an equal volume of SARS-CoV-2 virus suspension (containing approximately 100 plaque-forming units, PFU).
-
Incubate the mixture for 1 hour at 37°C.
-
-
Infection:
-
Wash the Vero E6 cell monolayers with PBS.
-
Inoculate the cells with 200 µL of the compound-virus mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
After the incubation, remove the inoculum and overlay the cell monolayer with 2 mL of a semi-solid medium (e.g., DMEM containing 2% FBS and 0.8% low-melting-point agarose or 1.2% methylcellulose).
-
-
Incubation for Plaque Formation:
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours.
-
-
Plaque Visualization:
-
After the incubation period, fix the cells with 4% paraformaldehyde for 1 hour.
-
Remove the overlay and stain the cell monolayer with 0.5% Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
-
Conclusion
The provided protocols for CPE and PRNT assays offer robust and reliable methods for evaluating the in vitro antiviral activity of this compound. The quantitative data presented demonstrates the potent and broad-spectrum activity of its active metabolite, AC1115, against various SARS-CoV-2 variants. The dual mechanism of action, targeting both viral entry and replication, makes this compound a promising candidate for further development as a COVID-19 therapeutic. Researchers utilizing these protocols will be able to generate critical data for the preclinical assessment of this and other novel antiviral compounds.
References
Application Notes and Protocols for Olgotrelvir Experiments in Vero E6 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Vero E6 cell line in preclinical evaluations of Olgotrelvir, an oral antiviral agent. The protocols detailed below are essential for assessing the compound's antiviral efficacy and cytotoxicity against SARS-CoV-2.
Introduction to this compound and the Vero E6 Cell Line
This compound (formerly STI-1558) is a promising oral antiviral candidate for the treatment of COVID-19. It functions as a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for viral replication, and the human host cell enzyme, cathepsin L, which is involved in viral entry into cells.[1][2][3][4] This dual mechanism of action suggests a high barrier to the development of viral resistance. This compound is a prodrug that is converted to its active form, AC1115, in the body.[3]
The Vero E6 cell line, derived from the kidney of an African green monkey, is a widely used and accepted model for the in vitro study of various viruses, including SARS-CoV-2. These cells are particularly susceptible to SARS-CoV-2 infection due to their expression of the ACE2 receptor, which the virus uses for cell entry. However, it is important to note that Vero cells can express high levels of the P-glycoprotein (P-gp) multidrug transporter, which may efflux certain antiviral compounds.[5][6] For compounds that are P-gp substrates, the use of a P-gp inhibitor or a Vero E6 cell line with a P-gp gene knockout may be necessary to obtain accurate antiviral activity measurements.[5][6]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its active metabolite, AC1115, against various SARS-CoV-2 variants in Vero E6 cells.
Table 1: Antiviral Activity (EC50) of this compound in Vero E6 Cells
| SARS-CoV-2 Variant | EC50 (µM) |
| WA-1 | 0.28 - 4.26 |
| Alpha | 0.28 - 4.26 |
| Beta | 0.28 - 4.26 |
| Gamma | 0.28 - 4.26 |
| Delta | 0.28 - 4.26 |
| Lambda | 0.28 - 4.26 |
Source:[2]
Table 2: Antiviral Activity (EC50) of AC1115 (Active Metabolite) in Vero E6 Cells
| SARS-CoV-2 Variant | EC50 (µM) |
| WA-1 | 1 |
| Omicron BA.5 | 0.8 |
Source:
Experimental Protocols
Detailed methodologies for key experiments to evaluate this compound in Vero E6 cells are provided below.
Protocol 1: Vero E6 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the Vero E6 cell line to ensure optimal health and suitability for antiviral assays.
-
Materials:
-
Vero E6 cells (ATCC® CRL-1586™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75, T-150)
-
Cell culture plates (6-well, 12-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture Vero E6 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 5-10 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed new flasks or plates at the desired density.
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability.
-
Materials:
-
Vero E6 cells
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[7]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the different concentrations of the compound. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
-
Protocol 3: Antiviral Activity Assay (EC50 Determination) using Plaque Reduction Assay
This protocol measures the concentration of this compound that inhibits viral plaque formation by 50%.
-
Materials:
-
Confluent monolayer of Vero E6 cells in 6-well plates
-
SARS-CoV-2 viral stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution
-
Infection medium (DMEM with 2% FBS)
-
Overlay medium (e.g., DMEM with 1.5% agarose or methylcellulose)[7]
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)[8]
-
-
Procedure:
-
Prepare a confluent monolayer of Vero E6 cells in 6-well plates.[7]
-
Prepare serial dilutions of the SARS-CoV-2 virus stock.
-
Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C.[7]
-
During the infection, prepare serial dilutions of this compound in the overlay medium.
-
After the 1-hour incubation, remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control well with no compound.
-
Incubate the plates at 37°C for 72 hours or until plaques are visible.[7]
-
Fix the cells with 10% formaldehyde for at least 1 hour.[9]
-
Remove the overlay and stain the cells with 0.1% crystal violet solution for 15-20 minutes.[8]
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.
-
Protocol 4: Antiviral Activity Assay (EC50 Determination) using qRT-PCR
This protocol quantifies the reduction in viral RNA as a measure of antiviral activity.
-
Materials:
-
Vero E6 cells in 12-well or 24-well plates
-
SARS-CoV-2 viral stock
-
This compound stock solution
-
Infection medium
-
RNA extraction kit
-
qRT-PCR reagents (primers, probes, reverse transcriptase, polymerase)
-
Real-time PCR instrument
-
-
Procedure:
-
Seed Vero E6 cells in 12-well or 24-well plates and grow to confluency.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.[10]
-
Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[10][11]
-
After a 1-hour infection period, remove the virus inoculum, wash the cells, and add fresh medium containing the respective concentrations of this compound.[12]
-
Incubate the plates for 24-48 hours.[10]
-
Harvest the cell supernatant or cell lysate to extract viral RNA using a commercial kit.[10]
-
Perform qRT-PCR to quantify the amount of viral RNA.
-
Calculate the percentage of inhibition of viral replication for each concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 5. Generation of a VeroE6 Pgp gene knock out cell line and its use in SARS-CoV-2 antiviral study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral activity assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. 2.5. Antiviral Assay in Vero E6 and Calu-3 Cells [bio-protocol.org]
Application Notes and Protocols for Olgotrelvir Research in Normal Human bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Olgotrelvir in research involving normal human bronchial epithelial (NHBE) cells. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
This compound (formerly STI-1558) is an orally bioavailable prodrug that is converted in plasma to its active form, AC1115.[1][2] AC1115 is a potent antiviral agent with a dual mechanism of action, targeting both a viral and a host protease essential for the replication and entry of SARS-CoV-2, the causative agent of COVID-19.[1][2][3] This dual inhibition may not only enhance the antiviral effect but also reduce the potential for the development of drug resistance.[4] this compound is being investigated as a standalone treatment for COVID-19.[1][5][6][7]
Mechanism of Action in NHBE Cells
In the context of normal human bronchial epithelial cells, the primary target cells for respiratory viruses like SARS-CoV-2, this compound's active form, AC1115, exerts its antiviral effect through two key inhibitory actions:
-
Inhibition of SARS-CoV-2 Main Protease (Mpro or 3CLpro) : Mpro is a viral enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting Mpro, AC1115 directly halts the viral replication cycle within the infected bronchial epithelial cells.[2]
-
Inhibition of Human Cathepsin L (CTSL) : Cathepsin L is a host cell protease located in the endosomes of bronchial epithelial cells. SARS-CoV-2 can use the endosomal pathway to enter host cells, and this process is dependent on the activity of Cathepsin L to cleave the viral spike protein, facilitating the fusion of the viral and endosomal membranes. By inhibiting Cathepsin L, AC1115 blocks this crucial entry pathway, preventing the virus from establishing an infection in the cells.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active form, AC1115, from in vitro and clinical studies.
Table 1: In Vitro Inhibitory and Antiviral Activity of AC1115 (Active form of this compound)
| Target/Virus Strain | Cell Line/System | Parameter | Value | Reference |
| SARS-CoV-2 Mpro (WA-1) | Enzyme Activity Assay | IC50 | 2.7 nM | |
| SARS-CoV-2 Mpro (Omicron) | Enzyme Activity Assay | IC50 | 14.3 nM | |
| Human Cathepsin L (CTSL) | Enzyme Activity Assay | IC50 | 27.4 pM | |
| SARS-CoV-2 (WA-1) | Vero E6 cells | EC50 | 1 µM | |
| SARS-CoV-2 (Omicron BA.5) | Vero E6 cells | EC50 | 0.8 µM | |
| SARS-CoV-2 (Omicron BA.5) | Differentiated NHBE cells | EC50 | < 41 nM | |
| SARS-CoV-2 S protein pseudotyped ∆G-luciferase rVSV | Viral Entry Assay | IC50 | 54.5-81.4 nM |
Table 2: Phase 3 Clinical Trial Data for this compound in Patients with Mild to Moderate COVID-19
| Parameter | This compound Group | Placebo Group | Outcome | Reference |
| Time to Sustained Recovery of 11 COVID-19 Symptoms | 8.6 days (205 hours) | 11.0 days (264 hours) | Hazard Ratio: 1.29 (p<0.001) | [5][6] |
| Change in Viral RNA Load from Baseline at Day 4 | -2.20 log10 copies/mL | -1.40 log10 copies/mL | Statistically significant reduction | [6] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in NHBE cells.
Caption: General experimental workflow for this compound studies in NHBE cells.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound in NHBE cells. These should be adapted and optimized for specific experimental needs.
Protocol 1: Culturing Normal Human Bronchial Epithelial Cells at an Air-Liquid Interface (ALI)
This protocol describes the establishment of a differentiated, pseudostratified mucociliary epithelium from primary NHBE cells, which closely mimics the in vivo airway.
Materials:
-
Primary Normal Human Bronchial Epithelial (NHBE) cells
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
Air-Liquid Interface (ALI) differentiation medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture plates
-
Collagen-coated flasks or plates
Procedure:
-
Cell Expansion:
-
Thaw cryopreserved NHBE cells and culture them in collagen-coated flasks using BEGM.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 70-80% confluency. Do not allow cells to become fully confluent.
-
-
Seeding on Transwell Inserts:
-
Pre-coat Transwell inserts with a suitable extracellular matrix protein solution (e.g., collagen).
-
Seed the expanded NHBE cells onto the apical chamber of the Transwell inserts at a high density (e.g., 1 x 10^5 cells per insert).
-
Add BEGM to both the apical and basolateral chambers.
-
Culture for 24-72 hours until a confluent monolayer is formed.
-
-
Differentiation at ALI:
-
Once the cells are confluent, remove the medium from the apical chamber to establish the air-liquid interface.
-
Replace the medium in the basolateral chamber with ALI differentiation medium.
-
Culture the cells for at least 21-28 days to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.
-
Change the basolateral medium every 2-3 days. Periodically, gently wash the apical surface with PBS to remove accumulated mucus.
-
Protocol 2: Antiviral Activity Assay of this compound in Differentiated NHBE Cells
This protocol is for determining the efficacy of this compound in inhibiting SARS-CoV-2 replication in a physiologically relevant airway model.
Materials:
-
Differentiated NHBE cells on Transwell inserts (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
ALI differentiation medium
-
SARS-CoV-2 viral stock of a known titer
-
Viral transport medium or ALI medium for sample collection
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Drug Preparation:
-
Prepare serial dilutions of this compound in ALI differentiation medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
-
Pre-treatment:
-
Gently wash the apical surface of the differentiated NHBE cultures to remove mucus.
-
Add the prepared this compound dilutions or vehicle control to the basolateral medium.
-
Pre-incubate the cells for a defined period (e.g., 2-24 hours) at 37°C and 5% CO2.
-
-
Viral Infection:
-
Dilute the SARS-CoV-2 stock in a minimal volume of ALI medium to the desired multiplicity of infection (MOI).
-
Add the viral inoculum to the apical surface of the NHBE cultures.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Post-infection Incubation:
-
After the adsorption period, remove the viral inoculum from the apical surface and wash gently with PBS.
-
Continue to incubate the cultures at 37°C and 5% CO2. The basolateral medium should contain the respective concentrations of this compound or vehicle.
-
-
Sample Collection and Analysis:
-
At various time points post-infection (e.g., 24, 48, 72 hours), collect samples for viral load quantification.
-
Apical Wash: Add a small volume of medium to the apical surface, incubate for 10-15 minutes, and then collect the wash to measure released virus.
-
Cell Lysate: Lyse the cells on the insert to measure intracellular viral RNA.
-
-
Extract viral RNA from the collected samples.
-
Perform RT-qPCR to quantify the viral genome copy number.
-
Calculate the EC50 value of this compound based on the reduction in viral RNA levels compared to the vehicle control.
-
Protocol 3: Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or to general cytotoxicity of the compound.
Materials:
-
Differentiated NHBE cells on Transwell inserts
-
This compound stock solution
-
ALI differentiation medium
-
Cell viability assay kit (e.g., MTT, MTS, or LDH release assay)
Procedure:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in ALI differentiation medium, including concentrations higher than those used in the antiviral assay.
-
Treat the differentiated NHBE cells with the drug dilutions in the basolateral chamber, following the same procedure as the antiviral assay but without adding the virus.
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
-
Incubation:
-
Incubate the cells for the same duration as the antiviral experiment (e.g., 72 hours).
-
-
Viability Assessment:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
For MTT/MTS assays, the reagent is typically added to the medium, and the absorbance is measured after an incubation period.
-
For LDH assays, a sample of the basolateral medium is collected to measure the release of lactate dehydrogenase from damaged cells.
-
-
Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) can then be determined to assess the therapeutic window of the compound.
-
Conclusion
This compound demonstrates potent antiviral activity against SARS-CoV-2 in normal human bronchial epithelial cells, a physiologically relevant in vitro model of the human airway. Its dual mechanism of action, targeting both viral replication and entry, makes it a promising candidate for the treatment of COVID-19. The protocols outlined above provide a framework for researchers to further investigate the efficacy and cellular effects of this compound in a preclinical setting.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unique Novel Drug Shows Promise Against SARS-CoV-2 | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 5. Sorrento Announces Phase 3 Trial Met Primary Endpoint and Key Secondary Endpoint in Mild or Moderate COVID-19 Adult Patients Treated with Ovydso (this compound), an Oral Mpro Inhibitor as a Standalone Treatment for COVID-19 - BioSpace [biospace.com]
- 6. This compound as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: SARS-CoV-2 Pseudotyped Virus Neutralization Assay with Olgotrelvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of SARS-CoV-2 has necessitated the rapid development of antiviral therapeutics. A key tool in this endeavor is the pseudotyped virus neutralization assay, a safe and effective method for quantifying the inhibitory activity of antiviral compounds against viral entry. This document provides detailed application notes and a comprehensive protocol for utilizing a SARS-CoV-2 pseudotyped virus neutralization assay to evaluate the efficacy of Olgotrelvir, a dual inhibitor of the SARS-CoV-2 main protease (Mpro) and human cathepsin L.[1][2][3]
This compound is a prodrug that is converted in the plasma to its active form, AC1115.[4] AC1115 exhibits a dual mechanism of action, inhibiting both the viral Mpro, which is essential for viral replication, and the host's cathepsin L, a key enzyme for viral entry into host cells.[2][3][4] This dual-action provides a potent antiviral effect and a potential barrier to the development of drug resistance.[5] The following protocols and data provide a framework for researchers to assess the viral entry inhibition activity of this compound using a luciferase-based SARS-CoV-2 pseudotyped virus assay.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its active metabolite, AC1115, against SARS-CoV-2.
Table 1: In Vitro Antiviral Activity of this compound (STI-1558) and AC1115
| Compound | Assay Type | Cell Line | SARS-CoV-2 Variant | IC50 / EC50 |
| This compound | Pseudotyped Virus Neutralization (rVSV-luc) | --- | SARS-CoV-2 S protein | IC50 = 54.5-81.4 nM[1] |
| This compound | Antiviral Assay | Vero E6 | WA-1, Alpha, Beta, Delta, Lambda, Gamma | EC50 = 0.28 - 4.26 µM[6] |
| AC1115 | Mpro Inhibition | --- | WA-1 | IC50 = 2.7 nM[1] |
| AC1115 | Mpro Inhibition | --- | Omicron | IC50 = 14.3 nM[1] |
| AC1115 | Cathepsin L Inhibition | --- | Human | IC50 = 27.4 pM[1] |
| AC1115 | Antiviral Assay | Vero E6 | WA-1 | EC50 = 1 µM[1] |
| AC1115 | Antiviral Assay | Vero E6 | Omicron BA.5 | EC50 = 0.8 µM[1] |
| AC1115 | Antiviral Assay | Differentiated NHBE | Omicron BA.5 | EC50 < 41 nM[1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; rVSV-luc: Recombinant Vesicular Stomatitis Virus expressing luciferase; NHBE: Normal Human Bronchial Epithelial cells.
Signaling Pathway and Experimental Workflow
This compound's Dual Mechanism of Action
Caption: Dual inhibitory mechanism of this compound's active form, AC1115.
Experimental Workflow: SARS-CoV-2 Pseudotyped Virus Neutralization Assay
Caption: Workflow for the SARS-CoV-2 pseudovirus neutralization assay.
Experimental Protocols
This section provides a detailed protocol for a SARS-CoV-2 pseudotyped virus neutralization assay using a lentiviral-based system with a luciferase reporter.
Materials and Reagents
-
Cell Lines:
-
HEK293T cells (for pseudovirus production)
-
Huh-7 or HEK293T-ACE2 cells (for neutralization assay)
-
-
Plasmids:
-
Lentiviral backbone plasmid with a luciferase reporter gene (e.g., pLUCI)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Spike expression plasmid for SARS-CoV-2 (wild-type or variant)
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE-6)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System)
-
This compound (and solvent, e.g., DMSO)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Biosafety cabinet (BSL-2)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Standard cell culture equipment (pipettes, flasks, etc.)
-
Protocol: SARS-CoV-2 Pseudotyped Virus Production
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the plasmid mix in an Eppendorf tube containing Opti-MEM: 10 µg of the lentiviral backbone plasmid, 7.5 µg of the packaging plasmid, and 2.5 µg of the Spike expression plasmid.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the plasmid mix and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
Incubate the cells for 48-72 hours post-transfection.
-
Harvest the supernatant containing the pseudovirus.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.
-
Filter the clarified supernatant through a 0.45 µm filter.
-
Aliquot the pseudovirus and store at -80°C.
-
Protocol: Pseudovirus Titration
-
Cell Seeding: Seed Huh-7 or HEK293T-ACE2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well. Incubate overnight.
-
Serial Dilution: Prepare serial dilutions of the pseudovirus supernatant in DMEM (e.g., 1:10, 1:20, 1:40, etc.).
-
Infection: Add 100 µL of each virus dilution to the wells in triplicate. Include a "cells only" control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Luminescence Reading:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Determine the virus titer in Relative Light Units (RLU) per mL. The optimal dilution for the neutralization assay should give a high signal-to-background ratio.
-
Protocol: Pseudotyped Virus Neutralization Assay with this compound
-
Cell Seeding: The day before the assay, seed Huh-7 or HEK293T-ACE2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well. Incubate overnight.
-
This compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, prepare serial dilutions of this compound in DMEM. It is recommended to perform a wide range of dilutions initially to determine the inhibitory range (e.g., from 100 µM to 0.01 nM).
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of the diluted pseudovirus (at the optimal titer determined previously).
-
Include a "virus only" control (pseudovirus with medium) and a "cells only" control (medium only).
-
Incubate the plate at 37°C for 1 hour.
-
-
Infection:
-
Carefully remove the medium from the seeded cells.
-
Transfer 100 µL of the pseudovirus-Olgotrelvir mixture from the neutralization plate to the corresponding wells of the cell plate.
-
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Luminescence Reading and Data Analysis:
-
Measure the luciferase activity as described in the titration protocol.
-
Calculate the percentage of neutralization for each this compound concentration using the following formula:
-
% Neutralization = 100 × (1 - (RLU of sample - RLU of cells only) / (RLU of virus only - RLU of cells only))
-
-
Plot the percentage of neutralization against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Conclusion
The SARS-CoV-2 pseudotyped virus neutralization assay is a robust and adaptable platform for evaluating the antiviral activity of compounds like this compound that target viral entry. The provided protocols offer a comprehensive guide for researchers to implement this assay in their laboratories. The quantitative data on this compound's efficacy, combined with an understanding of its dual mechanism of action, underscores its potential as a significant therapeutic agent against COVID-19.
References
- 1. Optimised Method for the Production and Titration of Lentiviral Vectors Pseudotyped with the SARS-CoV-2 Spike [en.bio-protocol.org]
- 2. Production of SARS-CoV-2 Spike protein pseudotyped lentivirus [bio-protocol.org]
- 3. Optimised Method for the Production and Titration of Lentiviral Vectors Pseudotyped with the SARS-CoV-2 Spike [bio-protocol.org]
- 4. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudotyped virus neutralization assay [bio-protocol.org]
Application Note: In Vivo Efficacy of Olgotrelvir in the K18-hACE2 Transgenic Mouse Model of SARS-CoV-2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The emergence of SARS-CoV-2, the causative agent of COVID-19, has necessitated the rapid development of effective antiviral therapeutics. A critical tool in this effort is the availability of robust animal models that accurately recapitulate key aspects of human disease. The K18-hACE2 transgenic mouse is a widely used model for SARS-CoV-2 research.[1][2][3] These mice express human angiotensin-converting enzyme 2 (hACE2), the primary receptor for SARS-CoV-2 entry, under the control of the human cytokeratin 18 (K18) promoter.[1][2] This results in hACE2 expression in airway epithelial cells, leading to a lethal infection phenotype characterized by rapid weight loss, severe lung pathology, and high viral titers in the lungs, mimicking severe COVID-19 in humans.[1][2][4]
Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent being investigated for the treatment of COVID-19.[5][6] It is a prodrug that is converted to its active form, AC1115, in the body.[5][7][8] this compound exhibits a dual mechanism of action, inhibiting both the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication, and the human host cell enzyme Cathepsin L, which is involved in viral entry.[5][7][9] This application note provides a summary of data and protocols for evaluating the in vivo efficacy of this compound in the K18-hACE2 mouse model.
Mechanism of Action of this compound
This compound's dual-action mechanism targets two critical stages of the SARS-CoV-2 lifecycle:
-
Inhibition of Viral Entry: this compound inhibits Cathepsin L, a host protease that can facilitate the cleavage of the SARS-CoV-2 Spike (S) protein, a necessary step for the fusion of the viral and host cell membranes.[5][9]
-
Inhibition of Viral Replication: The active form of this compound, AC1115, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[5][9] Mpro is a viral enzyme responsible for cleaving large viral polyproteins into individual, functional proteins required for the assembly of new viral particles.[10] By blocking Mpro, this compound effectively halts viral replication.[5]
Below is a diagram illustrating the points of intervention of this compound in the SARS-CoV-2 lifecycle.
Caption: Mechanism of this compound against SARS-CoV-2.
Materials and Methods
Animal Model
-
Species: K18-hACE2 Transgenic Mice (B6.Cg-Tg(K18-ACE2)2Prlmn/J).[11]
-
Age: 8-12 weeks old.[12]
-
Sex: Female mice are commonly used.[11]
-
Housing: Mice should be housed in a BSL-3 animal facility following approved IACUC protocols.[11] Animals should be allowed to acclimate for at least 7 days before the start of the experiment.[11]
Virus and Drug Formulation
-
Virus Strain: SARS-CoV-2/human/USA/WA-CDC-WA1/2020 or other relevant variants.[13]
-
Drug: this compound sodium salt is recommended for stability.[7]
-
Formulation: this compound can be formulated for oral gavage (p.o.). A common vehicle for similar compounds is 0.5% Methylcellulose and 2% Tween80 in purified water.[14]
Experimental Protocol
The following is a generalized protocol for assessing the efficacy of this compound in K18-hACE2 mice.
References
- 1. K18-hACE2 mice develop respiratory disease resembling severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of K18-hACE2 Mice as a Model of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scireq.com [scireq.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Live Imaging and Quantification of Viral Infection in K18 hACE2 Transgenic Mice using Reporter-Expressing Recombinant SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. embopress.org [embopress.org]
Application Notes and Protocols for Olgotrelvir (STI-1558) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent under investigation for the treatment of COVID-19. It functions as a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L. This dual mechanism of action is significant as it inhibits two critical stages of the viral life cycle: viral replication, through the inhibition of Mpro, and viral entry into host cells, by blocking cathepsin L-mediated processing of the viral spike protein. Preclinical studies in animal models have been crucial in establishing the in vivo efficacy and safety profile of this compound. These notes provide a summary of the available data on its dosage and administration in animal models and offer generalized protocols based on established methodologies.
Data Presentation
The following table summarizes the quantitative data on this compound dosage and its effects in the K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.
| Animal Model | Virus Strain | This compound Dosage | Administration Route | Key Findings | Reference |
| K18-hACE2 Transgenic Mice | SARS-CoV-2 | 500 mg/kg BID | Oral | Significantly reduced lung virus load, decreased cytokine release, attenuated lung pathology, and prevented body weight loss. | [1][2][3] |
| K18-hACE2 Transgenic Mice | SARS-CoV-2 | 1000 mg/kg BID | Oral | Significantly reduced lung virus load, decreased cytokine release, attenuated lung pathology, and prevented body weight loss. | [1][2][3] |
BID: twice daily
Experimental Protocols
The following are generalized experimental protocols for the evaluation of this compound in the K18-hACE2 mouse model. These protocols are based on standard methodologies and the available information on this compound preclinical studies.
Protocol 1: In Vivo Efficacy Evaluation of this compound in K18-hACE2 Mice
1. Animal Model and Housing:
-
Species: K18-hACE2 transgenic mice, which express human angiotensin-converting enzyme 2 (hACE2) and are susceptible to SARS-CoV-2 infection.[4][5][6]
-
Age: 8-12 weeks.
-
Housing: Mice should be housed in a BSL-3 facility in individually ventilated cages with ad libitum access to food and water.
2. SARS-CoV-2 Infection:
-
Virus Strain: A well-characterized strain of SARS-CoV-2 (e.g., USA-WA1/2020 or other relevant variants).
-
Inoculation Route: Intranasal inoculation.
-
Inoculation Dose: A dose known to cause morbidity and mortality in the K18-hACE2 model (e.g., 10^3 to 10^4 plaque-forming units [PFU] in a volume of 20-50 µL).
-
Procedure: Anesthetize mice lightly with isoflurane and administer the viral inoculum to the nares.
3. This compound Administration:
-
Formulation: this compound should be formulated in a vehicle suitable for oral administration in mice (e.g., 0.5% methylcellulose).
-
Dosage: Based on published studies, doses of 500 mg/kg and 1000 mg/kg administered twice daily (BID) are recommended.[1][2][3]
-
Administration Route: Oral gavage.
-
Timing: Initiate treatment at a clinically relevant time point, for example, 4 to 12 hours post-infection, and continue for a specified duration (e.g., 5-7 days).
4. Monitoring and Endpoints:
-
Clinical Observations: Monitor mice daily for clinical signs of disease, including weight loss, ruffled fur, and changes in posture or activity.
-
Body Weight: Record the body weight of each mouse daily.
-
Survival: Monitor survival for the duration of the study (e.g., 14 days post-infection).
-
Tissue Harvesting: At predetermined time points (e.g., 2, 4, and 6 days post-infection), euthanize a subset of mice and collect lungs and other relevant tissues for analysis.
5. Virological and Immunological Analysis:
-
Lung Viral Load (qRT-PCR):
-
Homogenize a portion of the lung tissue in a suitable lysis buffer.
-
Extract viral RNA using a commercial kit.
-
Perform one-step quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or E gene).
-
Quantify viral RNA copies by comparing to a standard curve.
-
-
Lung Viral Titer (Plaque Assay):
-
Homogenize a portion of the lung tissue and prepare serial dilutions.
-
Infect a monolayer of susceptible cells (e.g., Vero E6) with the dilutions.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose) and incubate until plaques are visible.
-
Fix and stain the cells to visualize and count plaques.
-
-
Cytokine Analysis (ELISA or Multiplex Assay):
-
Homogenize lung tissue and measure the concentration of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using commercial ELISA kits or a multiplex bead-based immunoassay.
-
-
Histopathology:
-
Fix the remaining lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluate lung sections for pathological changes, such as inflammation, edema, and cellular infiltration, by a qualified pathologist.
-
Mandatory Visualizations
Signaling Pathway of this compound's Dual Inhibition
Caption: Dual inhibitory mechanism of this compound on viral entry and replication.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating this compound efficacy in a mouse model.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 2. Sorrento Therapeutics Announces First Subject Dosed in a Phase I Clinical Study of STI-1558, an Oral Mpro Inhibitor as a Standalone Treatment and Prevention of COVID-19 Without Co-Administration of Ritonavir Booster | Nasdaq [nasdaq.com]
- 3. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COVID-19 K18-hACE2 Transgenic Mouse Model - IITRI [iitri.org]
- 5. The K18-Human ACE2 Transgenic Mouse Model Recapitulates Non-severe and Severe COVID-19 in Response to an Infectious Dose of the SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The K18-Human ACE2 Transgenic Mouse Model Recapitulates Non-severe and Severe COVID-19 in Response to an Infectious Dose of the SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Olgotrelvir in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olgotrelvir (formerly STI-1558) is an orally bioavailable prodrug of a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and human cathepsin L. It is currently under investigation as a standalone treatment for COVID-19. As with any therapeutic agent in development, robust and reliable analytical methods for the quantification of this compound and its active metabolite in biological matrices are crucial for pharmacokinetic studies, toxicokinetic assessments, and clinical trial monitoring.
These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily human plasma, using two common bioanalytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte, while the HPLC-UV method provides a cost-effective alternative for routine analysis where high sensitivity is not a limiting factor.
The following sections detail the experimental procedures, data presentation, and visual workflows to guide researchers in establishing and validating these methods in their laboratories. It is important to note that while these protocols are based on established methodologies for similar antiviral compounds, they should be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines.
Method 1: Quantification of this compound by LC-MS/MS
This method is the gold standard for the bioanalysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. This data is representative and should be confirmed during in-lab validation.
| Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Calibration Range | To be determined based on expected concentrations | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Matrix Effect (%CV) | ≤ 15% | 7.8% |
| Recovery (%) | Consistent and reproducible | > 85% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates and sealing mats
-
Centrifuge capable of handling 96-well plates
2. Stock and Working Solutions Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the SIL-IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Allow all samples (calibration standards, QCs, and unknown study samples) and reagents to thaw to room temperature.
-
Pipette 50 µL of each sample into a 96-well plate.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of water containing 0.1% formic acid to each well.
-
Seal the plate, vortex briefly, and place it in the autosampler for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]⁺ > fragment ion (to be determined based on compound structure)
-
This compound-d4 (IS): [M+H]⁺ > fragment ion (to be determined)
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
Method 2: Quantification of this compound by HPLC-UV
This method is suitable for applications where the expected concentrations of this compound are higher and the complexity of the matrix is less of a concern. It is a more accessible and cost-effective technique compared to LC-MS/MS.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of this compound in human plasma. This data is representative and should be confirmed during in-lab validation.
| Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | 0.9972 |
| Calibration Range | To be determined based on expected concentrations | 50 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 50 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.8% - 10.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.5% - 11.8% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.1% to 8.3% |
| Recovery (%) | Consistent and reproducible | > 80% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
A suitable internal standard (structurally similar compound with a distinct retention time)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid
-
Potassium phosphate monobasic
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Centrifuge
2. Stock and Working Solutions Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare working standards for the calibration curve and QC samples by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with the mobile phase to a final concentration of 1 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of each sample (calibration standards, QCs, and unknowns) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer (approximately 450 µL) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for HPLC-UV analysis.
4. HPLC-UV Conditions:
-
HPLC System: A high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (likely in the range of 250-280 nm).
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Signaling Pathway and Logical Relationships
The quantification of this compound is a critical step in understanding its pharmacokinetic profile, which in turn informs dosing strategies to ensure therapeutic efficacy while minimizing potential toxicity. The logical relationship between drug administration, sample analysis, and data interpretation is illustrated below.
Caption: Logical flow from drug administration to pharmacokinetic analysis.
Conclusion
The choice between LC-MS/MS and HPLC-UV for the quantification of this compound in biological samples will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. The protocols provided herein offer a comprehensive starting point for the development and validation of robust bioanalytical methods essential for the advancement of this compound as a potential therapeutic agent. It is imperative that any method is thoroughly validated according to the latest regulatory guidelines to ensure the generation of high-quality, reliable data.
Application Notes and Protocols for the Detection of AC1115
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC1115 is the active metabolite of the orally administered prodrug olgotrelvir (formerly STI-1558), an investigational antiviral agent for the treatment of COVID-19. AC1115 exhibits a dual mechanism of action by potently inhibiting two key proteases involved in the SARS-CoV-2 life cycle: the viral main protease (Mpro or 3CLpro) and the host's lysosomal cysteine protease, Cathepsin L (CTSL). This dual inhibition targets both viral replication and entry into host cells, making AC1115 a subject of significant interest in antiviral research and development.
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of AC1115 in biological matrices, primarily human plasma. Additionally, it outlines the mechanism of action of AC1115 with a corresponding signaling pathway diagram.
Analytical Techniques for AC1115 Detection
The primary analytical technique for the quantification of small molecule drugs like AC1115 in biological fluids is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and a wide dynamic range, which are crucial for pharmacokinetic and pharmacodynamic studies.
Key Experimental Protocols
1. Quantification of AC1115 in Human Plasma using LC-MS/MS
This protocol provides a general framework for the development of a robust LC-MS/MS method for AC1115 quantification. Optimization and validation are essential for specific laboratory applications.
a. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Reagents and Materials:
-
Human plasma (K2EDTA)
-
AC1115 reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled version of AC1115)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of AC1115 reference standard into blank human plasma.
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
-
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution should be optimized to ensure good separation of AC1115 from matrix components. A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for AC1115 and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.
-
Typical MS Parameters (to be optimized):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
-
Data Presentation: Quantitative Data Summary
The following table provides a template for summarizing the quantitative parameters of the LC-MS/MS method for AC1115. Actual values would be determined during method validation.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Mechanism of Action of AC1115
AC1115 exerts its antiviral effect by targeting two distinct proteases:
-
SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease essential for the cleavage of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs). These NSPs are critical for the formation of the viral replication-transcription complex. By inhibiting Mpro, AC1115 directly blocks viral replication.[1]
-
Human Cathepsin L (CTSL): Cathepsin L is a host cysteine protease located in the endosomes of host cells. It plays a crucial role in the entry of SARS-CoV-2 into the cell by cleaving the viral spike (S) protein, which is necessary for the fusion of the viral and endosomal membranes. Inhibition of Cathepsin L by AC1115 prevents the virus from successfully entering the host cell.[1]
The dual-targeting nature of AC1115 provides a two-pronged attack on the virus, potentially leading to a higher barrier to the development of viral resistance.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of action of AC1115 against SARS-CoV-2.
Caption: Experimental workflow for AC1115 quantification by LC-MS/MS.
References
Application Notes: Olgotrelvir for the Investigation of Viral Entry Mechanisms
Introduction
Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent with a unique dual mechanism of action, making it a valuable tool for researchers in virology and drug development.[1][2] It functions as a prodrug, converting in plasma to its active form, AC1115.[3] This active metabolite targets two critical proteins: the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication, and the host-cell enzyme Cathepsin L (CTSL).[3][4][5] The inhibition of CTSL provides a direct mechanism to study the endosomal pathway of viral entry, a key process for numerous viruses, including coronaviruses.
The dual-inhibitory nature of this compound allows for the simultaneous blockade of viral entry and replication.[2][4] This makes it a potent antiviral candidate and a versatile research tool for dissecting the viral life cycle. Specifically, its ability to inhibit CTSL can be leveraged to explore the reliance of different viruses or viral variants on the endosomal entry pathway versus direct fusion at the plasma membrane.
Mechanism of Action for Studying Viral Entry
Viruses like SARS-CoV-2 can enter host cells through two primary routes:
-
Plasma Membrane Fusion: The viral spike protein is cleaved by cell surface proteases like TMPRSS2, leading to direct fusion of the viral and cellular membranes.
-
Endosomal Entry: The virus is taken up into an endosome. Inside the endosome, host proteases, primarily Cathepsin L, cleave the spike protein, triggering membrane fusion and release of the viral genome into the cytoplasm.
This compound's active form, AC1115, is a potent inhibitor of human CTSL. By treating cells with this compound, researchers can specifically block the endosomal entry pathway. This allows for the investigation of:
-
The primary entry route of a specific virus or viral variant in different cell types.
-
The role of CTSL in viral pathogenesis.
-
The efficacy of entry-inhibiting drugs.
-
The potential for viruses to develop resistance to entry inhibitors.
Quantitative Data
The inhibitory activity of this compound and its active form, AC1115, has been quantified in various assays. These values are crucial for determining appropriate experimental concentrations.
Table 1: In Vitro Inhibitory Activity of AC1115 (Active Metabolite)
| Target | Assay Type | IC50 Value | Reference |
| SARS-CoV-2 Mpro (WA-1) | Enzymatic Assay | 2.7 nM | |
| SARS-CoV-2 Mpro (Omicron) | Enzymatic Assay | 14.3 nM | |
| Human Cathepsin L (CTSL) | Enzymatic Assay | 27.4 pM |
Table 2: Antiviral Activity of this compound Against SARS-CoV-2 Variants in Vero E6 Cells
| SARS-CoV-2 Variant | Assay Type | Average EC50 Value | Reference |
| WA-1 | Cell-based Assay | 0.28 - 4.26 µM | [1] |
| Alpha | Cell-based Assay | 0.28 - 4.26 µM | [1] |
| Beta | Cell-based Assay | 0.28 - 4.26 µM | [1] |
| Delta | Cell-based Assay | 0.28 - 4.26 µM | [1] |
| Gamma | Cell-based Assay | 0.28 - 4.26 µM | [1] |
| Lambda | Cell-based Assay | 0.28 - 4.26 µM | [1] |
Experimental Protocols
Protocol 1: Pseudovirus Entry Inhibition Assay
This protocol is designed to specifically assess the inhibition of viral entry mediated by the interaction of the viral spike protein with host cell receptors and proteases. It uses replication-incompetent pseudoviruses, which carry a reporter gene (e.g., luciferase or GFP), making them safe to handle in a BSL-2 laboratory.
Objective: To determine the effect of this compound on the CTSL-mediated entry of SARS-CoV-2 pseudoviruses into host cells.
Materials:
-
HEK293T cells expressing ACE2 (HEK293T-ACE2)
-
SARS-CoV-2 Spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles carrying a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (STI-1558)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 2 x 10^4 cells per well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO-only control.
-
Pre-treatment: Remove the culture medium from the cells and add 50 µL of the prepared this compound dilutions or DMSO control to the respective wells. Incubate for 1-2 hours at 37°C.
-
Infection: Add 50 µL of SARS-CoV-2 pseudovirus suspension to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the results and determine the EC50 value, which is the concentration of this compound that inhibits pseudovirus entry by 50%.
Protocol 2: Live Virus Replication Assay (Focus on Entry Contribution)
This protocol assesses the overall antiviral activity of this compound, which includes its effects on both entry and replication. By comparing results in cells with different entry pathway dependencies (e.g., Vero E6 cells, which rely on endosomal entry, vs. Calu-3 cells, which primarily use TMPRSS2-mediated entry), the contribution of entry inhibition can be inferred.
Objective: To quantify the antiviral efficacy of this compound against live SARS-CoV-2 in a cell line dependent on endosomal entry.
Materials:
-
Vero E6 cells
-
Live, replication-competent SARS-CoV-2
-
Eagle's Minimum Essential Medium (EMEM) with 2% FBS
-
This compound (STI-1558)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Reagents for quantifying viral load (e.g., RT-qPCR kit or antibody for immunofluorescence)
-
BSL-3 containment facility
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in EMEM. Remove the growth medium from the cells and add the compound dilutions.
-
Infection: Immediately after adding the compound, infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Quantification of Viral Replication:
-
For RT-qPCR: Extract RNA from the cell supernatant or cell lysate. Perform RT-qPCR to quantify viral RNA copies.
-
For Immunofluorescence: Fix and permeabilize the cells. Stain with an antibody against a viral protein (e.g., Nucleocapsid). Image and quantify the percentage of infected cells.
-
-
Data Analysis: Determine the EC50 value by plotting the reduction in viral RNA or infection percentage against the log of this compound concentration.
Visualizations
Caption: Dual inhibitory mechanism of this compound on viral entry and replication.
Caption: Experimental workflow for a pseudovirus entry inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aceatherapeutics.com [aceatherapeutics.com]
- 3. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 5. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
Application Notes and Protocols for Investigating Protease Inhibition Using Olgotrelvir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olgotrelvir (formerly STI-1558) is a novel, orally bioavailable prodrug that is rapidly converted to its active form, AC1115.[1][2] It functions as a potent dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L (CTSL).[3][1][4] This dual mechanism of action is unique, as it simultaneously blocks viral replication by inhibiting Mpro, an enzyme essential for processing viral polyproteins, and impedes viral entry into host cells by inhibiting CTSL, a host protease crucial for the fusion of the viral and endosomal membranes.[1][2][5] These application notes provide detailed protocols for utilizing this compound to investigate protease inhibition in biochemical and cell-based assays.
Introduction
The emergence of viral diseases, such as COVID-19, has underscored the urgent need for effective antiviral therapeutics. Viral proteases are attractive drug targets due to their essential role in the viral life cycle. This compound represents a next-generation antiviral agent with a dual-targeting strategy that may offer advantages in terms of efficacy and the potential to overcome drug resistance.[5] By inhibiting both a viral and a host protease, this compound presents a multifaceted approach to antiviral therapy. These protocols are designed to enable researchers to effectively use this compound as a tool to study the inhibition of Mpro and Cathepsin L.
Data Presentation
Table 1: In Vitro Inhibitory Activity of AC1115 (Active form of this compound)
| Target Protease | Substrate/Variant | IC50 | Reference |
| SARS-CoV-2 Mpro | WA-1 | 2.7 nM | [6] |
| SARS-CoV-2 Mpro | Omicron | 14.3 nM | [6] |
| Human Cathepsin L | 27.4 pM | [6] |
Table 2: Antiviral Activity of this compound/AC1115 in Cell-Based Assays
| Cell Line | SARS-CoV-2 Variant | EC50 | Reference |
| Vero E6 | WA-1 | 1 µM | [6] |
| Vero E6 | Omicron BA.5 | 0.8 µM | [6] |
| Differentiated Normal Human Bronchial Epithelial Cells | Omicron BA.5 | <41 nM | [6] |
| Vero E6 | WA-1, Alpha, Beta, Delta, Lambda, Gamma | 0.28 to 4.26 µM | [4][7] |
Table 3: Pseudovirus Entry Inhibition by this compound
| Assay | IC50 | Reference |
| SARS-CoV-2 S protein pseudotyped ∆G-luciferase rVSV | 54.5-81.4 nM | [6] |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the dual inhibitory mechanism of this compound's active form, AC1115.
Caption: Dual inhibitory mechanism of this compound's active form, AC1115.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic)
This protocol describes a fluorogenic in vitro assay to determine the inhibitory activity of this compound against SARS-CoV-2 Mpro.
Workflow Diagram:
Caption: Workflow for the Mpro fluorogenic inhibition assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (or its active form AC1115)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Dilute recombinant Mpro to the desired concentration in Assay Buffer.
-
Prepare the fluorogenic substrate in Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 10 µL of diluted Mpro to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each concentration of this compound.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cathepsin L Inhibition Assay (Fluorogenic)
This protocol outlines a fluorogenic assay to measure the inhibitory effect of this compound on human Cathepsin L activity.
Workflow Diagram:
Caption: Workflow for the Cathepsin L fluorogenic inhibition assay.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay Buffer: 100 mM Sodium Acetate pH 5.5, 1 mM EDTA, 5 mM DTT
-
This compound
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound in Assay Buffer.
-
Dilute recombinant Cathepsin L in Assay Buffer.
-
Prepare the fluorogenic substrate in Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of diluted this compound or vehicle control to the wells.
-
Add 10 µL of diluted Cathepsin L to each well.
-
Incubate at 37°C for 15 minutes to allow for enzyme activation and inhibitor binding.
-
Start the reaction by adding 5 µL of the fluorogenic substrate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Normalize the data to the vehicle control.
-
Plot the percent inhibition against the log of this compound concentration and calculate the IC50 value using a suitable curve-fitting algorithm.
-
Pseudovirus Entry Inhibition Assay
This protocol describes a cell-based assay using pseudotyped viral particles to assess the ability of this compound to inhibit SARS-CoV-2 Spike-mediated entry into host cells.
Workflow Diagram:
Caption: Workflow for the pseudovirus entry inhibition assay.
Materials:
-
Host cells expressing ACE2 and TMPRSS2 (e.g., HEK293T-ACE2/TMPRSS2)
-
SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., Luciferase or GFP)
-
Complete cell culture medium
-
This compound
-
96-well white or clear-bottom plates
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding:
-
Seed host cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Pseudovirus Infection:
-
Add the SARS-CoV-2 pseudovirus to each well at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
-
Reporter Gene Measurement:
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to the vehicle control (100% entry).
-
Plot the percent inhibition versus the log of the this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the dual inhibition of viral and host proteases. The protocols provided herein offer robust methods for characterizing its inhibitory activity in both biochemical and cellular contexts. These assays can be adapted for high-throughput screening of other potential protease inhibitors and for studying the mechanisms of viral entry and replication. The unique dual-targeting nature of this compound makes it an important compound for the development of next-generation antiviral therapies.
References
- 1. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. 3.4. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Olgotrelvir in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olgotrelvir (formerly STI-1558) is an orally bioavailable prodrug of its active form, AC1115. It is a novel dual inhibitor targeting two key host and viral proteases involved in the lifecycle of SARS-CoV-2: the viral main protease (Mpro or 3CLpro) and the host's Cathepsin L (CTSL)[1][2][3]. This dual mechanism of action, inhibiting both viral replication and entry, makes this compound a promising candidate for the treatment of COVID-19[1][4]. High-throughput screening (HTS) assays are crucial for the discovery and characterization of antiviral agents like this compound. These notes provide an overview of the application of this compound in relevant HTS assays and detailed protocols for their implementation.
Mechanism of Action
This compound is converted in plasma to its active metabolite, AC1115[1][2]. AC1115 exerts its antiviral effect by:
-
Inhibiting SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease essential for the cleavage of the viral polyproteins into functional proteins required for viral replication[1][4]. Inhibition of Mpro blocks the viral life cycle.
-
Inhibiting Human Cathepsin L (CTSL): CTSL is a host cysteine protease located in the endosomes. SARS-CoV-2 can enter host cells via an endosomal pathway that requires the cleavage of the viral spike (S) protein by CTSL to facilitate membrane fusion[1][4]. By inhibiting CTSL, this compound can block this viral entry route.
This dual-targeting strategy offers the potential for enhanced antiviral efficacy and a higher barrier to the development of viral resistance[4].
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its active form, AC1115.
Table 1: In Vitro Inhibitory Activity of AC1115
| Target | Assay Type | Value | Reference |
| SARS-CoV-2 Mpro (WA-1) | Enzyme Inhibition | IC50 = 2.7 nM | [5] |
| SARS-CoV-2 Mpro (Omicron) | Enzyme Inhibition | IC50 = 14.3 nM | [5] |
| Human Cathepsin L | Enzyme Inhibition | IC50 = 27.4 pM | [5] |
Table 2: In Vitro Antiviral Activity of AC1115 and this compound
| Compound | Cell Line | SARS-CoV-2 Variant | Assay Type | Value | Reference |
| AC1115 | Vero E6 | WA-1 | Cell-based | EC50 = 1 µM | [5] |
| AC1115 | Vero E6 | Omicron BA.5 | Cell-based | EC50 = 0.8 µM | [5] |
| This compound | Vero E6 | WA-1, Alpha, Beta, Delta, Lambda, Gamma | Cell-based | EC50 = 0.28 - 4.26 µM | [6][7] |
| This compound | Differentiated Normal Human Bronchial Epithelial Cells | Omicron BA.5 | Cell-based | EC50 < 41 nM | [5] |
| This compound | - | SARS-CoV-2 S protein pseudotyped rVSV | Viral Entry | IC50 = 54.5 - 81.4 nM | [5] |
Table 3: In Vivo Efficacy of this compound in K18-hACE2 Transgenic Mice
| Parameter | Dosage | Effect | Reference |
| Lung Viral Load | 500 and 1000 mg/kg BID | Significantly reduced | [5] |
| Body Weight Loss | 400-1000 mg/kg BID | Prevented | [6][7] |
| Lung Pathology | 400-1000 mg/kg BID | Reduced | [6][7] |
| Pro-inflammatory Cytokine Release (IL-6, TNF-α, GM-CSF) | 400 mg/kg | Blocked | [6] |
Signaling and Experimental Workflow Diagrams
References
- 1. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. mdpi.com [mdpi.com]
- 6. Rapid and Flexible Platform To Assess Anti-SARS-CoV-2 Antibody Neutralization and Spike Protein-Specific Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SARS-CoV-2 infection of intestinal epithelia cells sensed by RIG-I and DHX-15 evokes innate immune response and immune cross-talk [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Olgotrelvir Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Olgotrelvir for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and its sodium salt. A stock solution of this compound sodium can be prepared in DMSO at a concentration of up to 40 mg/mL.
Q2: Should I use this compound or this compound sodium for my experiments?
A2: The sodium salt of this compound is generally recommended for in vitro studies as salt forms of compounds often exhibit improved stability and solubility in aqueous solutions. The biological activity is expected to be the same, as this compound is a prodrug that converts to its active form, AC1115, in biological systems.[1]
Q3: What are the typical working concentrations of this compound used in in vitro assays?
A3: In cell-based antiviral assays, such as those using Vero E6 cells, this compound sodium has been used at concentrations up to 100 µM.[1][2] The optimal concentration will depend on the specific assay system and experimental goals.
Q4: My this compound solution precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
A4: This is a common issue for compounds with low aqueous solubility that are prepared in a DMSO stock. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue. The key is to ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of this compound.
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) might also be used. However, their suitability and the maximum achievable concentration of this compound would need to be determined empirically. It is crucial to consider the compatibility of any solvent with your specific assay system, as some solvents can be toxic to cells or interfere with enzyme activity even at low concentrations.[3]
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution of the DMSO stock into aqueous media.
This is a common challenge when working with hydrophobic compounds. The dramatic change in solvent polarity from DMSO to the aqueous buffer can cause the compound to crash out of solution.
Potential Solutions:
-
Optimize the Final DMSO Concentration:
-
Problem: The final concentration of DMSO in the assay may be too low to maintain this compound in solution.
-
Solution: While it's important to keep DMSO concentrations low to avoid solvent-induced artifacts (typically below 0.5% in cell-based assays), a slight increase might be necessary. Perform a solvent tolerance test for your specific cell line or enzyme to determine the maximum acceptable DMSO concentration.
-
-
Use a Serial Dilution Strategy:
-
Problem: A large, single-step dilution of the DMSO stock into the aqueous buffer can induce rapid precipitation.
-
Solution: Perform a multi-step serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or a small volume of your assay buffer. Then, add this intermediate dilution to the final aqueous solution. This gradual change in solvent polarity can help keep the compound in solution.
-
-
Incorporate a Surfactant or Co-solvent:
-
Problem: The aqueous buffer alone cannot maintain the solubility of this compound at the desired concentration.
-
Solution: For enzymatic or biochemical assays (not recommended for cell-based assays without prior toxicity testing), consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the assay buffer. For in vivo studies, a formulation including DMSO, PEG300, and Tween 80 has been noted, suggesting these could be explored as co-solvents in some in vitro contexts.
-
-
Warm the Aqueous Medium:
-
Problem: Solubility can be temperature-dependent.
-
Solution: Gently warming the assay buffer or cell culture medium (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental components.
-
-
Sonication:
-
Problem: The compound may not be fully dispersed in the final solution.
-
Solution: After adding the this compound stock to the aqueous medium, briefly sonicate the solution in a water bath sonicator. This can help to break up small precipitates and improve dispersion.
-
Quantitative Data Summary
The following table summarizes the available solubility and concentration data for this compound.
| Compound | Solvent | Maximum Concentration | Notes |
| This compound Sodium | DMSO | 40 mg/mL | Recommended for preparing high-concentration stock solutions. |
| This compound Sodium | Cell Culture Medium | Up to 100 µM | Typical working concentration in cell-based assays.[1][2] |
| This compound Sodium | DMSO + 30% PEG300 + 5% Tween 80 + Saline/PBS | 2 mg/mL | Formulation used for in vivo studies, provides insights into potential co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Sodium Stock Solution in DMSO
Materials:
-
This compound sodium (Molar Mass: approx. 516.54 g/mol for the sodium salt)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Methodology:
-
Weighing: Accurately weigh out approximately 5.17 mg of this compound sodium powder using an analytical balance.
-
Dissolving: Transfer the weighed powder to a sterile amber vial. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A product data sheet suggests stability for at least 6 months at -80°C.[2]
Protocol 2: General Method for Assessing this compound Solubility in a New Solvent
Materials:
-
This compound sodium
-
Test solvent (e.g., ethanol, PBS at various pH)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Supersaturation: Add an excess amount of this compound sodium powder (e.g., 1-2 mg) to a known volume of the test solvent (e.g., 1 mL) in a vial.
-
Equilibration: Tightly cap the vial and agitate the suspension at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (in which this compound is known to be soluble, like DMSO or an appropriate mobile phase) to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility in the test solvent by accounting for the dilution factor.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for addressing this compound precipitation issues.
References
Navigating the Synthesis and Purification of Olgotrelvir: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of Olgotrelvir (STI-1558), a promising dual inhibitor of SARS-CoV-2 Mpro and human cathepsin L. Given the limited publicly available information on the specific, proprietary manufacturing processes for this compound, this guide is based on established principles of peptide-like synthesis, purification of sulfonated compounds, and general challenges in active pharmaceutical ingredient (API) manufacturing.
Troubleshooting Guide
Challenges in the synthesis and purification of a complex molecule like this compound can arise at multiple stages, from starting material quality to final product crystallization. This guide provides a structured approach to identifying and resolving common issues.
Synthesis Challenges
The synthesis of this compound, a peptidomimetic compound, likely involves several amide coupling steps, the introduction of a sulfonate group, and the use of protecting groups.
Common Issues and Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | - Incomplete reaction- Side reactions- Degradation of starting materials or product- Inefficient purification | - Reaction Monitoring: Utilize techniques like TLC, LC-MS, or NMR to monitor reaction progress and confirm complete consumption of starting materials.- Reagent Quality: Ensure the purity and reactivity of coupling agents and other reagents.- Reaction Conditions: Optimize temperature, reaction time, and solvent. For amide coupling, ensure anhydrous conditions.- Purification Optimization: Re-evaluate purification methods to minimize product loss. |
| Incomplete Amide Coupling | - Steric hindrance of amino acids/peptidomimetic fragments- Inactive coupling reagents- Presence of moisture | - Choice of Coupling Reagent: Use more potent coupling agents like HATU or COMU for sterically hindered couplings.- Reaction Conditions: Increase reaction temperature or time. Use a suitable non-protic solvent.- Double Coupling: Perform a second coupling step with fresh reagents. |
| Side Product Formation | - Racemization during amino acid activation- Undesired reactions with functional groups on starting materials- Impurities in starting materials or reagents | - Racemization Suppression: Add an anti-racemization agent like HOBt or Oxyma Pure.- Protecting Groups: Ensure all reactive functional groups not involved in the desired reaction are adequately protected.- Starting Material Purity: Verify the purity of all starting materials before use. |
| Issues with Sulfonation | - Incomplete sulfonation- Formation of multiple sulfonated products- Degradation of the molecule under sulfonation conditions | - Choice of Sulfonating Agent: Select a sulfonating agent and reaction conditions appropriate for the specific substrate to control regioselectivity.- Reaction Monitoring: Closely monitor the reaction to avoid over-sulfonation or degradation. |
Purification Challenges
The purification of this compound, which contains a polar sulfonate group, can present unique challenges, particularly in chromatographic separation and crystallization.
Common Issues and Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Separation in HPLC | - Inappropriate column chemistry- Suboptimal mobile phase composition- Co-elution of impurities | - Column Selection: For polar compounds like this compound, consider using a C18 column with an ion-pairing agent, or explore HILIC or mixed-mode chromatography.- Mobile Phase Optimization: Adjust the pH of the mobile phase to control the ionization state of the sulfonate group and any other ionizable functionalities. Optimize the gradient slope and organic modifier.- Orthogonal Methods: Develop a secondary purification method with a different separation mechanism (e.g., ion-exchange chromatography) to remove co-eluting impurities. |
| Difficulty in Crystallization | - High polarity of the molecule- Presence of impurities that inhibit crystal formation- Inappropriate solvent system | - Salt Formation: As this compound is commercially available as a sodium salt, crystallization of the salt form is a key strategy to improve crystallinity.[1]- High Purity: Ensure the material is of very high purity (>99%) before attempting crystallization, as even small amounts of impurities can hinder crystal growth.- Solvent Screening: Conduct a thorough screening of different solvent and anti-solvent systems, as well as varying temperatures and concentrations. |
| Product Instability | - The free form of this compound is noted to be prone to instability. | - Isolate as a Salt: Isolate the final product as a stable salt form, such as the sodium salt.[1]- Storage Conditions: Store the purified compound under inert atmosphere, protected from light and moisture, and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is sluggish and gives a low yield. What can I do?
A1: Low yields in amide coupling can be due to several factors. First, ensure your reaction is strictly anhydrous, as water can deactivate many coupling reagents. For sterically hindered couplings, which are common in peptidomimetic synthesis, consider using a more powerful coupling reagent such as HATU or COMU, and you may need to increase the reaction temperature and/or time. It is also beneficial to monitor the reaction by LC-MS to determine the point of maximum conversion. If starting materials are still present, a "double coupling" (adding a second portion of reagents) may be necessary.
Q2: I am observing multiple spots on my TLC/peaks in my LC-MS that I suspect are impurities. What are the likely sources?
A2: Impurities can arise from various sources throughout the synthesis. Common impurities in peptide-like synthesis include:
-
Deletion sequences: Resulting from incomplete coupling reactions.
-
Epimers: Arising from racemization of amino acid stereocenters during activation.
-
Side-products from protecting groups: Incomplete deprotection or side reactions involving protecting groups.
-
Reagent-derived impurities: Impurities from solvents, reagents, and starting materials.
A systematic impurity profiling study using techniques like high-resolution mass spectrometry (HRMS) and NMR is crucial for identifying unknown impurities.
Q3: My reverse-phase HPLC purification of the final sulfonated compound is not giving good separation. What are my options?
A3: Purifying polar, sulfonated compounds by reverse-phase HPLC can be challenging. Here are some strategies:
-
Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase. This will form a neutral complex with the sulfonate group, increasing its retention on a C18 column and improving separation.
-
pH Adjustment: The pH of the mobile phase will affect the ionization state of your molecule. Experiment with different pH values to find the optimal separation window.
-
Alternative Chromatography Modes: If reverse-phase is not effective, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds. Ion-exchange chromatography, which separates molecules based on charge, is another powerful technique for purifying sulfonated molecules.
Q4: I am struggling to crystallize the final this compound product. What are some key considerations?
A4: Crystallization of highly functionalized molecules requires high purity and a systematic approach.
-
Purity is Paramount: Ensure your material is as pure as possible. Trace impurities can act as "crystal poisons" and inhibit nucleation and growth. You may need to perform an additional purification step.
-
Salt Formation: The sodium salt of this compound is a known stable form. Converting the free sulfonic acid to its sodium salt will likely improve its crystallization properties.
-
Systematic Screening: Perform a broad screen of crystallization conditions, varying solvents, anti-solvents, temperature, and concentration. High-throughput crystallization screening kits can be very effective.
Experimental Workflow & Signaling Pathway Diagrams
To aid in understanding the logical flow of troubleshooting and the mechanism of action of this compound, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and purification of a complex pharmaceutical compound like this compound.
Caption: this compound acts as a dual inhibitor, targeting both host cell Cathepsin L to block viral entry and the viral Main Protease (Mpro) to halt replication.
References
Technical Support Center: Olgotrelvir Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues when working with Olgotrelvir in solution.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Decreased Potency of Stock Solution Over Time | Hydrolysis of the Prodrug: this compound, as a prodrug, may contain ester linkages that are susceptible to hydrolysis, leading to the formation of the active drug and inactive byproducts. This process can be accelerated by suboptimal pH and higher temperatures. | 1. pH Optimization: Prepare stock solutions in a buffer system that maintains a pH range where this compound exhibits maximum stability. Based on general knowledge of similar antiviral prodrugs, a slightly acidic pH (e.g., pH 4-6) is often preferable to neutral or alkaline conditions. 2. Low-Temperature Storage: Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to minimize the rate of hydrolytic degradation. Avoid repeated freeze-thaw cycles. |
| Precipitation in Aqueous Solution | Poor Solubility: The solubility of this compound may be limited in purely aqueous solutions, especially at neutral pH. | 1. Use of Co-solvents: Prepare solutions using a co-solvent system. Common co-solvents for poorly soluble drugs include DMSO, ethanol, or polyethylene glycol (PEG). 2. pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of the solution might improve solubility. |
| Discoloration or Appearance of New Peaks in HPLC Analysis | Oxidative Degradation: Exposure to oxygen, light, or trace metal ions can lead to oxidative degradation of the molecule. | 1. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite into the solution. 2. Use of Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. 3. Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation. 4. Inert Atmosphere: For highly sensitive applications, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively published, as a prodrug likely containing ester moieties, the primary degradation pathway in aqueous solution is expected to be hydrolysis. This involves the cleavage of the ester bond, leading to the formation of the active drug and a corresponding alcohol or carboxylic acid. The rate of hydrolysis is typically influenced by pH and temperature.
Q2: What is the optimal pH for storing this compound solutions?
A2: The optimal pH for storing this compound solutions to ensure maximum stability has not been publicly documented. However, for many ester-containing prodrugs, a slightly acidic pH (typically between 4 and 6) minimizes the rate of hydrolysis. It is highly recommended to perform a pH stability study to determine the optimal pH for your specific experimental conditions.
Q3: Can I use buffers to prepare my this compound solutions?
A3: Yes, using a buffer system is highly recommended to maintain a constant pH and improve the stability of this compound in solution. The choice of buffer will depend on the desired pH range. Common buffer systems for pharmaceutical formulations include citrate, acetate, and phosphate buffers. Ensure the chosen buffer components are compatible with this compound and do not catalyze its degradation.
Q4: How should I monitor the stability of my this compound solution?
A4: The stability of an this compound solution should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the solution over time will allow you to quantify the remaining concentration of this compound and detect the appearance of any degradants.
Q5: Are there any excipients I can add to improve the stability of this compound in a liquid formulation?
A5: Yes, several excipients can potentially enhance the stability of this compound in solution:
-
Buffers: To control pH (e.g., citrate, acetate).
-
Antioxidants: To prevent oxidative degradation (e.g., ascorbic acid, BHT).
-
Chelating Agents: To sequester metal ions (e.g., EDTA).
-
Co-solvents: To improve solubility and potentially reduce water activity (e.g., propylene glycol, glycerin).
The selection and concentration of these excipients should be optimized based on experimental stability studies.
Illustrative Stability Data
The following table provides hypothetical stability data for this compound in an aqueous buffer solution to illustrate the expected impact of pH and temperature. This is not actual experimental data for this compound and should be used for illustrative purposes only.
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 7 Days (µg/mL) | Degradation (%) |
| 4.0 | 4 | 100 | 98.5 | 1.5 |
| 4.0 | 25 | 100 | 92.3 | 7.7 |
| 7.0 | 4 | 100 | 95.2 | 4.8 |
| 7.0 | 25 | 100 | 78.1 | 21.9 |
| 8.0 | 4 | 100 | 90.7 | 9.3 |
| 8.0 | 25 | 100 | 65.4 | 34.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound reference standard
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a general HPLC-UV method for the quantification of this compound and the separation of its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 260 nm (or the λmax of this compound)
2. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
troubleshooting Olgotrelvir delivery in cell culture
Welcome to the technical support center for Olgotrelvir. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active form, AC1115, in plasma and full blood.[1][2][3] AC1115 is a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro), which is essential for viral replication, and the human cathepsin L (CTSL), a key enzyme for viral entry into host cells.[2][3]
Q2: What is the active form of this compound?
A2: The active form of this compound is AC1115.[1][2][3] this compound is designed as a highly bioavailable oral prodrug that undergoes conversion to AC1115.[2]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound's active form, AC1115, has shown antiviral activity against various SARS-CoV-2 variants in Vero E6 cells.[1] It has also demonstrated efficacy in differentiated normal human bronchial epithelial cell systems.
Q4: Is a special formulation of this compound required for cell culture experiments?
A4: The free form of this compound can be prone to instability. It is advisable to consider using the stable salt form, this compound sodium, which retains the same biological activity.[1]
Troubleshooting Guide
Issue 1: Lower than expected antiviral activity.
| Possible Cause | Recommended Solution |
| Incomplete conversion of this compound to its active form, AC1115. | This compound is a prodrug that is readily converted to AC1115 in full blood or plasma.[1] Cell culture media may not fully replicate these conditions. Consider pre-incubating this compound in media supplemented with a small percentage of plasma or serum for a short duration before adding it to the cells, or directly using the active form, AC1115, if available. |
| Compound degradation. | The free form of this compound may be unstable.[1] Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Consider using the more stable salt form, this compound sodium.[1] |
| Suboptimal concentration. | The effective concentration can vary between different cell lines and viral strains. Perform a dose-response experiment to determine the optimal EC50 for your specific experimental setup. Average EC50 values in Vero E6 cells range from 0.28 to 4.26 μM for different SARS-CoV-2 variants.[1] |
| High cell density. | A high cell density can affect the effective concentration of the drug per cell. Ensure consistent cell seeding densities across experiments. |
Issue 2: Observed cytotoxicity or poor cell health.
| Possible Cause | Recommended Solution |
| High concentration of the compound or solvent. | High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells. Determine the maximum non-toxic concentration of both the compound and the solvent on your specific cell line by performing a cytotoxicity assay (e.g., MTT or LDH assay). |
| Extended exposure time. | Continuous exposure to the drug may be detrimental to cell health. Consider refreshing the media with a fresh drug dilution every 2-3 days for longer experiments.[1] |
| Pre-existing poor cell health. | Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Check for any signs of contamination. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in drug preparation. | Prepare fresh stock solutions of this compound for each experiment from a reliable source. Use a calibrated balance and sterile techniques to ensure accurate concentrations. |
| Inconsistent cell culture conditions. | Maintain consistent cell culture conditions, including cell passage number, confluency, media composition, and incubator settings (temperature, CO2, humidity). |
| Variability in viral titer. | Ensure that the viral stock has a consistent and accurately determined titer (e.g., PFU/mL or TCID50/mL) for each experiment. |
Quantitative Data Summary
| Compound | Target | Cell Line | SARS-CoV-2 Variant | IC50/EC50 |
| This compound (AC1115) | Mpro | - | WA-1 | IC50 = 2.7 nM |
| This compound (AC1115) | Mpro | - | Omicron | IC50 = 14.3 nM |
| This compound (AC1115) | CTSL | - | - | IC50 = 27.4 pM |
| This compound | Antiviral Activity | Vero E6 | WA-1, Alpha, Beta, Delta, Lambda, Gamma | Average EC50 = 0.28 to 4.26 μM[1] |
| This compound (AC1115) | Antiviral Activity | Vero E6 | WA-1 | EC50 = 1 µM |
| This compound (AC1115) | Antiviral Activity | Vero E6 | Omicron BA.5 | EC50 = 0.8 µM |
| This compound (AC1115) | Antiviral Activity | Differentiated normal human bronchial epithelial cells | Omicron BA.5 | EC50 < 41 nM |
| This compound | Viral Entry Inhibition | - | SARS-CoV-2 S protein pseudotyped ∆G-luciferase rVSV | IC50 = 54.5-81.4 nM |
Experimental Protocols
Protocol: Determination of EC50 of this compound against SARS-CoV-2 in Vero E6 Cells
-
Cell Preparation:
-
Culture Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound (or this compound sodium) in sterile DMSO.
-
Perform serial dilutions of the stock solution in DMEM with 2% FBS to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
-
Infection and Treatment:
-
After 24 hours of cell seeding, remove the growth medium.
-
In a separate plate, mix the serially diluted this compound with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Transfer the virus-drug mixture to the corresponding wells of the cell plate.
-
Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Antiviral Activity (CPE Reduction Assay):
-
After the incubation period, observe the cells under a microscope for cytopathic effect (CPE).
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Solubilize the crystal violet stain with methanol and read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control.
-
Plot the percentage of inhibition versus the drug concentration and determine the EC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting flowchart for low antiviral activity.
References
overcoming limitations in Olgotrelvir animal studies
Welcome to the technical support center for researchers utilizing Olgotrelvir in animal studies. This resource provides troubleshooting guidance and frequently asked questions to address potential challenges during your in vivo experiments. While this compound has demonstrated a favorable safety profile and enhanced oral bioavailability in preclinical models, this guide is designed to proactively address common issues encountered in antiviral drug research.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in plasma concentrations of the active metabolite, AC1115. What could be the cause?
A1: High pharmacokinetic variability is a common challenge in animal studies.[3][4] Several factors could contribute to this observation with this compound:
-
Prodrug Conversion Efficiency: this compound is a prodrug that is converted to its active form, AC1115, in the plasma.[1][2] The efficiency of this conversion can vary between individual animals due to genetic differences in metabolic enzymes.
-
Gastrointestinal Factors: Differences in gastric pH, gut motility, and food intake can affect the dissolution and absorption of orally administered this compound.
-
Underlying Health Status: The overall health of the animals, including liver and kidney function, can impact drug metabolism and clearance.
Troubleshooting Tip: We recommend ensuring a consistent fasting period before drug administration and using a standardized diet. If variability persists, consider analyzing plasma levels of both this compound and AC1115 to assess the efficiency of the prodrug conversion.
Q2: How do we select the optimal dose of this compound for our animal model?
A2: Dose selection is critical for achieving therapeutic efficacy while minimizing potential toxicity. A key consideration is the significant variation in drug metabolism and body surface area across different animal species, which can lead to disproportionately higher or lower exposures compared to humans if not properly scaled.[5]
Troubleshooting Tip: We recommend starting with doses used in published studies for similar animal models. However, it is crucial to perform a dose-ranging study in your specific model to establish the pharmacokinetic and pharmacodynamic relationship. Monitoring viral load and clinical signs of disease at different dose levels will help determine the optimal therapeutic window.
Q3: Are there any known adverse effects of this compound in animal models that we should monitor for?
A3: While this compound has been reported to have a favorable safety profile, it is essential to monitor for potential adverse effects common to antiviral drugs.[1][2] These can include:
-
Nephrotoxicosis: A potential adverse reaction to some antiviral drugs.[6]
-
Hematologic Abnormalities: Changes in blood cell counts can occur.[7]
-
Gastrointestinal Issues: Monitor for signs of upset such as diarrhea or loss of appetite.
Troubleshooting Tip: Implement a comprehensive monitoring plan that includes regular observation of clinical signs, body weight, and food/water intake. We also recommend periodic collection of blood samples for complete blood counts and serum chemistry analysis to monitor for any subclinical signs of toxicity.
Q4: Can we co-administer this compound with other drugs in our animal model?
A4: Co-administration of multiple drugs can lead to drug-drug interactions, potentially altering the pharmacokinetic profile and efficacy of this compound. It is important to consider that this compound is a standalone treatment candidate and has shown significant plasma exposure without the need for a pharmacokinetic enhancer like ritonavir.[1]
Troubleshooting Tip: If co-administration with other compounds is necessary for your experimental design, we strongly advise conducting a preliminary drug-drug interaction study. This would involve characterizing the pharmacokinetic profile of this compound and its active metabolite AC1115, both alone and in the presence of the other drug, to identify any significant alterations in exposure.
Troubleshooting Guides
Issue: Suboptimal Viral Load Reduction
If you are observing a less-than-expected reduction in viral load after this compound administration, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Inadequate Drug Exposure | Verify the dosing regimen and administration technique. Analyze plasma concentrations of AC1115 to confirm sufficient systemic exposure. |
| Timing of Treatment Initiation | Antiviral efficacy can be highly dependent on when treatment is initiated relative to the time of infection.[5] Ensure that the timing of the first dose aligns with the intended therapeutic window (e.g., prophylactic, early treatment). |
| Viral Resistance | While this compound has demonstrated potent activity against nirmatrelvir-resistant mutants, the potential for the emergence of resistant viral strains should be considered.[1] Sequence viral isolates from treated animals to check for mutations in the Mpro or other relevant genes. |
| Animal Model Specifics | The pathophysiology of the viral infection in your chosen animal model may differ from other reported models. Re-evaluate if the model is appropriate for assessing the efficacy of a dual Mpro and Cathepsin L inhibitor. |
Issue: Unexpected Animal Morbidity or Mortality
In the event of unexpected adverse outcomes in your study animals, a systematic investigation is crucial:
| Potential Cause | Troubleshooting Action |
| Drug-Related Toxicity | Conduct a thorough necropsy and histopathological examination of major organs to identify any signs of drug-induced toxicity. Review serum chemistry data for markers of organ damage. |
| Vehicle-Related Effects | If using a custom vehicle for drug formulation, test the vehicle alone in a control group of animals to rule out any toxicity associated with the formulation components. |
| Disease Model Severity | The severity of the viral infection in your model may be overwhelming the therapeutic effect of the drug. Consider using a lower viral challenge dose or a different strain of the virus. |
| Off-Target Effects | While this compound is designed for dual targeting, unintended off-target effects are a possibility with any therapeutic agent.[8] |
Experimental Protocols
Pharmacokinetic Analysis of this compound and AC1115 in Mice
-
Animal Model: K18-hACE2 transgenic mice.[1]
-
Drug Administration: Administer this compound orally via gavage at the desired dose.
-
Sample Collection: Collect sparse blood samples (approximately 20-30 µL) from a consistent site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Immediately process blood to plasma by centrifugation at 4°C.
-
Bioanalysis: Quantify the concentrations of this compound and its active metabolite, AC1115, in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: Dual mechanism of this compound (as AC1115) inhibiting viral entry and replication.
Caption: General experimental workflow for this compound efficacy studies in animal models.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 3. investing.com [investing.com]
- 4. Biomea Fusion Announces First Patient Dosed in Phase I Study of BMF-650 a Next-Generation Oral GLP-1 Receptor Agonist - BioSpace [biospace.com]
- 5. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Antiviral Agents Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral and Immunomodulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in Olgotrelvir experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olgotrelvir. The information is designed to help interpret unexpected results and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Assays
Question 1: Why am I observing lower than expected potency (higher IC50) for this compound in my SARS-CoV-2 Mpro inhibition assay?
Answer: Several factors could contribute to a higher-than-expected IC50 value in your Mpro inhibition assay. Here are some potential causes and troubleshooting steps:
-
This compound is a prodrug: this compound (STI-1558) is a prodrug that is converted to its active form, AC1115, in plasma.[1][2] For in vitro enzymatic assays, it is crucial to use the active metabolite, AC1115, to accurately determine the inhibitory activity against Mpro.
-
Enzyme Quality and Activity: The purity and activity of the recombinant Mpro enzyme are critical. Ensure the enzyme is properly folded and active. It is advisable to perform a quality control check of the enzyme lot before starting the experiments.
-
Assay Conditions:
-
DTT Concentration: Mpro is a cysteine protease, and its activity is sensitive to the concentration of reducing agents like Dithiothreitol (DTT). Ensure the optimal concentration of DTT is used in the assay buffer as recommended in the protocol.
-
pH and Buffer Composition: The pH and ionic strength of the assay buffer can significantly impact enzyme activity. Verify that the buffer composition and pH are optimal for Mpro activity.
-
Substrate Concentration: The concentration of the FRET substrate should be at or below the Michaelis-Menten constant (Km) to ensure accurate determination of the IC50 value.
-
-
Compound Stability: Ensure the stability of AC1115 in the assay buffer. Degradation of the compound during the incubation period can lead to an underestimation of its potency.
Question 2: My Cathepsin L (CTSL) inhibition assay is showing high background fluorescence or inconsistent results. What could be the issue?
Answer: High background and variability in CTSL assays can arise from several sources:
-
Compound Interference: Some test compounds can be intrinsically fluorescent, leading to high background signals that interfere with the assay readout.[3] It is important to run a control experiment with the compound alone (without the enzyme) to check for any inherent fluorescence at the excitation and emission wavelengths used in the assay.
-
Substrate Specificity: While the substrate is designed to be specific for CTSL, it may be cleaved by other proteases present in the sample, leading to a false-positive signal.[4] Ensure the purity of the recombinant CTSL and consider using specific inhibitors for other cathepsins to confirm the signal is from CTSL activity.
-
Assay Protocol:
-
Incubation Time: Optimize the incubation time for the enzyme and substrate reaction to ensure it is within the linear range.
-
Light Sensitivity: Fluorogenic substrates can be light-sensitive. Protect the assay plates from light as much as possible to prevent photobleaching and high background.
-
Question 3: In my cell-based antiviral assay, I am not observing the expected reduction in viral cytopathic effect (CPE) with this compound treatment. What should I check?
Answer: If this compound is not showing the expected antiviral activity in your cell-based assay, consider the following:
-
Cell Line Susceptibility: The antiviral efficacy of this compound can vary between different cell lines. Vero E6 cells are commonly used for SARS-CoV-2 antiviral assays.[5][6] However, the expression levels of ACE2 and proteases like CTSL and TMPRSS2 can influence the viral entry pathway and, consequently, the efficacy of an inhibitor targeting these pathways.
-
Compound Concentration and Treatment Time: Ensure that the concentrations of this compound used are appropriate and that the treatment duration is sufficient to observe an antiviral effect. The timing of compound addition relative to viral infection is also critical.
-
Viral Titer: The multiplicity of infection (MOI) used can significantly impact the outcome of the assay. A very high viral load might overwhelm the inhibitory effect of the compound. It is important to use a standardized and validated viral stock.
-
Cytotoxicity: At high concentrations, the compound itself might be toxic to the cells, which can be misinterpreted as a lack of antiviral efficacy. It is essential to perform a parallel cytotoxicity assay to determine the concentration range where this compound is not toxic to the host cells.
In Vivo Assays
Question 4: I am observing high variability in disease severity and viral load in my K18-hACE2 mouse model study with this compound. Why is this happening?
Answer: The K18-hACE2 transgenic mouse model is known to exhibit variability in response to SARS-CoV-2 infection.[5][6][7] This can be attributed to several factors:
-
Genetic Background of Mice: The genetic background of the mice can influence the immune response and disease progression.
-
Age and Sex of Mice: The age and sex of the animals can also contribute to the variability in experimental outcomes.
-
Viral Inoculum: The dose and route of viral administration need to be precisely controlled. Variations in the inoculum can lead to significant differences in disease severity.[8]
-
Housing Conditions: Environmental factors such as housing conditions and microbiome can also play a role in the host response to infection.
To minimize variability, it is crucial to use age and sex-matched animals from a reliable source and to standardize the experimental procedures, including viral challenge and sample collection.
Drug Resistance
Question 5: Can resistance to this compound develop?
Answer: this compound's dual mechanism of action, targeting both the viral Mpro and the host CTSL, is expected to present a higher barrier to the development of resistance compared to single-target antivirals.[9][10] this compound has demonstrated potent activity against nirmatrelvir-resistant Mpro mutants, such as those with the E166V mutation.[2][10] However, as with any antiviral, the potential for resistance development exists. Continuous monitoring for the emergence of resistant variants in both in vitro and in vivo studies is recommended.
Data Summary
Table 1: In Vitro Activity of this compound and its Active Metabolite (AC1115)
| Compound | Target | Assay Type | SARS-CoV-2 Variant | Cell Line | IC50 / EC50 | Reference |
| AC1115 | SARS-CoV-2 Mpro | Enzymatic | WA-1 | - | 2.7 nM | [11] |
| AC1115 | SARS-CoV-2 Mpro | Enzymatic | Omicron | - | 14.3 nM | [11] |
| AC1115 | Human CTSL | Enzymatic | - | - | 27.4 pM | [11] |
| This compound | SARS-CoV-2 | Cell-based (CPE) | WA-1 | Vero E6 | 0.28 µM | [12] |
| This compound | SARS-CoV-2 | Cell-based (CPE) | Alpha | Vero E6 | 4.26 µM | [12] |
| This compound | SARS-CoV-2 | Cell-based (CPE) | Beta | Vero E6 | 1.89 µM | [12] |
| This compound | SARS-CoV-2 | Cell-based (CPE) | Delta | Vero E6 | 1.12 µM | [12] |
| This compound | SARS-CoV-2 | Cell-based (CPE) | Gamma | Vero E6 | 1.56 µM | [12] |
| This compound | SARS-CoV-2 | Cell-based (CPE) | Lambda | Vero E6 | 0.89 µM | [12] |
| AC1115 | SARS-CoV-2 | Cell-based (CPE) | WA-1 | Vero E6 | 1 µM | [11] |
| AC1115 | SARS-CoV-2 | Cell-based (CPE) | Omicron BA.5 | Vero E6 | 0.8 µM | [11] |
| AC1115 | SARS-CoV-2 | Cell-based | Omicron BA.5 | dNHBE | < 41 nM | [11] |
Experimental Protocols
1. SARS-CoV-2 Mpro FRET-Based Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (AC1115) and positive control (e.g., Nirmatrelvir)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 50 nL of the diluted compound solution.
-
Add 5 µL of Mpro enzyme solution (final concentration ~20 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cathepsin L (CTSL) Fluorometric Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against human Cathepsin L.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 100 mM sodium acetate (pH 5.5), 1 mM EDTA, 5 mM DTT
-
Test compound (AC1115) and positive control (e.g., E-64)
-
96-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the diluted compound solution to each well of a 96-well plate.
-
Add 50 µL of CTSL enzyme solution (final concentration ~1 nM) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of the fluorogenic substrate solution (final concentration ~20 µM) to start the reaction.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes.
-
Determine the reaction rate from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
3. Cell-Based Antiviral Assay (CPE Reduction Assay)
Objective: To evaluate the antiviral activity of a test compound against SARS-CoV-2 in a cell-based assay by measuring the reduction in viral cytopathic effect (CPE).
Materials:
-
Vero E6 cells
-
SARS-CoV-2 viral stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compound (this compound) and positive control (e.g., Remdesivir)
-
96-well clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the cells.
-
In a separate tube, dilute the SARS-CoV-2 stock to the desired multiplicity of infection (MOI) (e.g., 0.01).
-
Add 100 µL of the diluted virus to the wells containing the compound and cells. Include virus-only and cells-only controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value. A parallel assay without the virus should be performed to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for the Mpro FRET-based inhibition assay.
Caption: Workflow for the cell-based CPE reduction assay.
References
- 1. protocols.io [protocols.io]
- 2. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 5. reframeDB [reframedb.org]
- 6. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 CPE Assay Service - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 10. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Cytotoxicity - Wikipedia [en.wikipedia.org]
managing off-target effects of Olgotrelvir in research
Welcome to the technical support hub for researchers utilizing Olgotrelvir (also known as STI-1558). This resource provides essential information, troubleshooting guides, and frequently asked questions to effectively manage potential off-target effects in your experiments. This compound is a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro) and human Cathepsin L (CTSL).[1][2][3][4] While this dual action is key to its primary application, the inhibition of a host protease, CTSL, necessitates careful consideration of potential off-target effects in various research models.
Quick Facts: this compound and its Active Form AC1115
| Feature | Description | Reference |
| Drug Name | This compound (STI-1558) | [4] |
| Active Form | AC1115 (this compound is a prodrug) | [1][3] |
| Primary Viral Target | SARS-CoV-2 Main Protease (Mpro) | [1][2] |
| Primary Host Target | Human Cathepsin L (CTSL) | [1][2] |
| Reported IC50 for Mpro | Varies by variant (e.g., ~2.7 nM for WA-1, ~14.3 nM for Omicron) | - |
| Reported IC50 for CTSL | ~27.4 pM | - |
Troubleshooting Guide & FAQs
This section addresses common issues and questions researchers may encounter when working with this compound, with a focus on managing its effects on Cathepsin L.
FAQ 1: I'm observing unexpected phenotypic changes in my cell-based assay that don't seem related to viral replication. Could these be off-target effects of this compound?
Answer: Yes, it is possible. This compound's potent inhibition of human Cathepsin L (CTSL) can lead to various cellular effects depending on the cell type and experimental conditions. CTSL is a lysosomal cysteine protease involved in numerous physiological processes, including protein degradation, antigen presentation, and cellular homeostasis.[5] Dysregulation of CTSL activity has been implicated in conditions like cancer and autoimmune disorders. Therefore, observed phenotypes could be a direct result of CTSL inhibition.
Troubleshooting Steps:
-
Literature Review: Investigate the known roles of Cathepsin L in your specific cell line or biological system. This can provide clues as to whether the observed phenotype aligns with CTSL inhibition.
-
Control Experiments:
-
Use a CTSL-specific inhibitor: Compare the phenotype induced by this compound to that of a well-characterized, selective CTSL inhibitor. This can help to confirm if the effect is mediated through CTSL.
-
CTSL Knockdown/Knockout: If genetically tractable, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CTSL expression. If the phenotype is recapitulated, it strongly suggests a CTSL-mediated effect.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound to rule out solvent effects.
-
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. If the unexpected phenotype correlates with the concentration of the drug, it strengthens the link between the compound and the observed effect.
FAQ 2: How can I be sure that the antiviral effects I'm seeing are due to Mpro inhibition and not just the inhibition of host cell Cathepsin L, which is also involved in viral entry?
Answer: This is a critical question given this compound's dual mechanism. It is important to dissect the contribution of each inhibitory activity to the overall antiviral effect.
Troubleshooting Steps:
-
Pseudotyped Virus Entry Assay: Utilize a viral pseudotyping system (e.g., VSV or lentivirus) expressing the SARS-CoV-2 spike protein but lacking the viral replication machinery. Any inhibition observed in this assay can be attributed to the blocking of viral entry, likely through CTSL inhibition.
-
Viral Replicon System: Employ a subgenomic replicon system that expresses the viral replication and transcription complex (including Mpro) but does not produce infectious particles. Inhibition in this system would point towards a direct effect on viral replication, mediated by Mpro inhibition.
-
Use of a CTSL-Independent Virus: As a negative control, test this compound against a virus that does not depend on Cathepsin L for entry. Lack of activity would support the specificity of the entry-blocking effect to CTSL-dependent viruses.
-
Compare with a Selective Mpro Inhibitor: Benchmark the antiviral activity of this compound against a highly selective Mpro inhibitor (if available) that has no or minimal activity against CTSL.
FAQ 3: I am planning a proteomics study to look at changes in the cellular proteome upon this compound treatment. What should I consider to avoid misinterpreting the results?
Answer: Proteomics is a powerful tool to investigate the global effects of a drug. However, with a protease inhibitor like this compound, careful experimental design is crucial.
Troubleshooting Steps:
-
Control for CTSL Inhibition: The most significant off-target effect to consider is the widespread impact of CTSL inhibition on cellular protein turnover.
-
Include a "CTSL inhibitor only" control group in your experiment to identify changes specifically due to the inhibition of this host protease.
-
Consider using a lower concentration of this compound that is closer to the IC50 for Mpro but significantly lower than that for broad cellular toxicity, if possible.
-
-
Sample Preparation:
-
During cell lysis for your proteomics experiment, it is standard practice to use a cocktail of protease inhibitors to prevent protein degradation. Ensure that your lysis buffer's inhibitor cocktail is compatible with your downstream processing and does not interfere with the activity of this compound if you are studying its effects in a lysate-based assay.
-
Be aware that some protease inhibitors, like EDTA (a metalloprotease inhibitor), can interfere with certain downstream applications like immobilized metal affinity chromatography (IMAC) for phosphopeptide enrichment.
-
-
Data Analysis:
-
When analyzing your proteomics data, pay close attention to proteins known to be substrates of Cathepsin L. An accumulation of these proteins could be a direct consequence of this compound treatment.
-
Bioinformatic analysis of enriched or depleted proteins should consider pathways involving lysosomal degradation and protein turnover.
-
Experimental Protocols
Biochemical Assay for Protease Inhibitor Selectivity
This protocol provides a general framework for assessing the selectivity of this compound (or its active form, AC1115) against a panel of human proteases using fluorogenic substrates.
Objective: To determine the inhibitory activity (IC50) of AC1115 against various human proteases to assess its selectivity profile.
Materials:
-
AC1115 (active form of this compound)
-
Recombinant human proteases of interest (e.g., Cathepsin B, Cathepsin K, Caspases, etc.)
-
Specific fluorogenic substrates for each protease
-
Assay buffer appropriate for each protease (pH, salts, and additives like DTT for cysteine proteases)
-
DMSO for compound dilution
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of AC1115 in 100% DMSO.
-
Perform serial dilutions of the AC1115 stock solution in DMSO to create a concentration range for testing.
-
-
Assay Setup:
-
In the microplate, add a small volume of the diluted AC1115 or DMSO (for vehicle control) to the appropriate wells.
-
Add the assay buffer to all wells.
-
Add the recombinant human protease to all wells except for the "no enzyme" control.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the specific fluorogenic substrate to all wells.
-
Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals (kinetic assay) or at a single time point after a fixed incubation period (end-point assay). The excitation and emission wavelengths will be specific to the fluorogenic substrate used.
-
-
Data Analysis:
-
For kinetic assays, determine the initial reaction velocity (V) for each concentration of the inhibitor.
-
For end-point assays, use the fluorescence intensity values.
-
Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a drug binds to its intended target within the complex environment of a cell.[6][7][8] This protocol provides a general workflow for assessing the engagement of this compound with Cathepsin L in intact cells.
Objective: To demonstrate that this compound binds to and stabilizes Cathepsin L in a cellular context.
Materials:
-
Cell line of interest that expresses Cathepsin L
-
This compound
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitor cocktail and mild detergent like Triton X-100)
-
PCR tubes or plates
-
Thermal cycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Cathepsin L antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with different concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the cell culture incubator.
-
-
Heating Step:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes or a PCR plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for a short period (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-Cathepsin L antibody to detect the amount of soluble CTSL at each temperature.
-
Also, probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for Cathepsin L at each temperature for both the vehicle- and this compound-treated samples.
-
Plot the percentage of soluble Cathepsin L (normalized to the unheated control) against the temperature.
-
A shift in the melting curve to a higher temperature for the this compound-treated samples indicates thermal stabilization upon drug binding, confirming target engagement.
-
Visualizing Workflows and Pathways
This compound's Dual Mechanism of Action
Caption: Dual inhibitory action of this compound's active form, AC1115.
Workflow for Investigating Off-Target Effects
Caption: Experimental workflow to investigate potential off-target effects.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aceatherapeutics.com [aceatherapeutics.com]
- 3. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual Inhibitors of SARS-CoV-2 3CL Protease and Human Cathepsin L Containing Glutamine Isosteres Are Anti-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. researchgate.net [researchgate.net]
Olgotrelvir Technical Support Center: Protocol Adjustments for Novel Viral Variants
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Olgotrelvir, a dual inhibitor of SARS-CoV-2 main protease (Mpro) and human cathepsin L, particularly in the context of emerging viral variants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug that is converted to its active form, AC1115, in the body. AC1115 exhibits a dual mechanism of action: it inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication, and it also inhibits human cathepsin L, a host protease that facilitates viral entry into cells.[1][2][3][4] This dual-action provides a two-pronged attack on the virus.
Q2: Against which SARS-CoV-2 variants has this compound shown activity?
A2: this compound has demonstrated in vitro activity against a range of SARS-CoV-2 variants, including the original WA-1 strain, Alpha, Beta, Delta, Gamma, Lambda, and Omicron variants.[3] Importantly, it has also shown potency against Mpro mutants that confer resistance to other protease inhibitors like nirmatrelvir, such as the E166V mutation.[5]
Q3: How should I adjust my experimental protocols for a new, uncharacterized viral variant?
A3: When a new variant emerges, it is crucial to re-evaluate the efficacy of this compound. The primary steps involve:
-
Sequence Analysis: Analyze the genomic sequence of the new variant, specifically focusing on the Mpro and Spike protein sequences. Mutations in Mpro could potentially affect this compound's binding, while changes in the Spike protein might alter the virus's entry mechanism, impacting the relevance of cathepsin L inhibition.
-
In Vitro Susceptibility Testing: Perform cell-based antiviral assays and enzyme inhibition assays using the new variant or pseudotyped viruses expressing the variant's Spike protein. This will determine if there is a significant shift in the EC50 or IC50 values.
-
Resistance Profiling: If reduced susceptibility is observed, consider generating and testing Mpro mutants corresponding to the mutations found in the new variant to pinpoint the cause of the potential resistance.
Q4: What are the recommended starting concentrations for in vitro assays?
A4: Based on available data, for cell-based assays using Vero E6 cells, a concentration range of 0-100 μM is a reasonable starting point.[3] For enzymatic assays, IC50 values for Mpro inhibition by the active form AC1115 are in the low nanomolar range, so initial concentrations for these assays should be adjusted accordingly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50/IC50 values between experiments. | - Inconsistent viral titer.- Cell passage number and health.- Instability of this compound (prodrug) or AC1115 (active form) in media. | - Use a standardized and freshly titrated viral stock for all experiments.- Maintain a consistent cell passage number and ensure high cell viability (>95%).- Prepare fresh solutions of this compound or AC1115 for each experiment. For longer experiments, consider refreshing the media with the compound every 2-3 days.[3] |
| No significant inhibition of viral replication observed. | - Incorrect compound used (this compound is a prodrug).- Cell line does not express sufficient cathepsin L for the viral entry inhibition to be a primary factor.- Emergence of a resistant viral variant in the culture. | - Ensure you are using the active form, AC1115, for enzymatic assays. For cell-based assays, confirm that the cell line can metabolize the prodrug if that is the intended experiment.- Use a cell line known to be relevant for SARS-CoV-2 infection and cathepsin L-mediated entry, such as Vero E6 or differentiated normal human bronchial epithelial cells.- Sequence the viral RNA from the culture to check for mutations in the Mpro gene. |
| Difficulty in reproducing pseudovirus entry assay results. | - Low pseudovirus titer.- Inefficient transduction of the target cell line.- Variation in the expression of ACE2 and TMPRSS2 in the target cells. | - Optimize pseudovirus production to ensure a high titer.- Use a highly transducible cell line that stably expresses ACE2 and TMPRSS2.- Consider using a lentiviral system to create a stable cell line with consistent receptor expression. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound's Active Form (AC1115) Against Various SARS-CoV-2 Variants
| Viral Variant/Target | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| WA-1 Mpro | Enzymatic Inhibition | - | 2.7 nM | |
| Omicron Mpro | Enzymatic Inhibition | - | 14.3 nM | |
| Human Cathepsin L | Enzymatic Inhibition | - | 27.4 pM | |
| WA-1 | Cell-based Antiviral | Vero E6 | ~1 µM | |
| Alpha, Beta, Delta, Gamma, Lambda | Cell-based Antiviral | Vero E6 | 0.28 - 4.26 µM | [3] |
| Omicron BA.5 | Cell-based Antiviral | Vero E6 | ~0.8 µM | |
| Omicron BA.5 | Cell-based Antiviral | Differentiated NHBE | < 41 nM | |
| Pseudovirus (Spike-mediated entry) | Viral Entry Assay | - | 54.5 - 81.4 nM |
Detailed Experimental Protocols
Mpro Inhibition Assay (FRET-based)
This protocol is adapted from a general FRET-based assay for SARS-CoV-2 Mpro inhibitors.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
AC1115 (active form of this compound)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of AC1115 in the assay buffer.
-
In a 384-well plate, add 5 µL of the AC1115 dilution to each well. Include wells with buffer only as a negative control and wells with a known Mpro inhibitor as a positive control.
-
Add 10 µL of recombinant Mpro (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM) to each well.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the log of the AC1115 concentration.
Cell-Based Antiviral Activity Assay (EC50 Determination)
Materials:
-
Vero E6 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
SARS-CoV-2 viral stock (known titer)
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate for 48-72 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for evaluating this compound against new viral variants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aceatherapeutics.com [aceatherapeutics.com]
- 5. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Olgotrelvir Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Olgotrelvir detection methods. The following sections offer detailed experimental protocols, data presentation tables, and visual diagrams to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its active metabolite, AC1115?
This compound is a prodrug that is converted in plasma to its active form, AC1115.[1][2] AC1115 exhibits a dual mechanism of action by inhibiting two key enzymes: the SARS-CoV-2 main protease (Mpro), which is essential for viral replication, and human cathepsin L, which plays a role in viral entry into host cells.[3][4] This dual inhibition provides a robust antiviral effect.
Q2: What are the primary challenges in accurately quantifying this compound and AC1115?
The main challenges include:
-
Prodrug Stability: this compound is a prodrug that converts to the active metabolite AC1115.[1][2] This conversion can occur ex vivo (in the sample after collection), leading to an underestimation of this compound and an overestimation of AC1115. Careful sample handling and stabilization are crucial.
-
Matrix Effects: Biological matrices like plasma and tissue homogenates are complex and can interfere with the ionization of this compound and AC1115 in the mass spectrometer, potentially suppressing or enhancing the signal and affecting accuracy.
-
Low Concentrations: In pharmacokinetic studies, the concentration of the analyte may be very low, requiring highly sensitive analytical methods to achieve accurate quantification.
Q3: Which analytical technique is most suitable for the sensitive detection of this compound and AC1115?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule drugs like this compound and its active metabolite in biological matrices. This technique offers high sensitivity, selectivity, and the ability to differentiate between the prodrug and its metabolite.
Q4: How can I improve the stability of this compound in my samples post-collection?
To minimize the ex vivo conversion of this compound to AC1115, the following steps are recommended:
-
Rapid Processing: Process blood samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice during processing and store them at -80°C immediately after processing.
-
Enzyme Inhibitors: Consider adding esterase inhibitors to the collection tubes, though specific validation for this compound would be required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound/AC1115 | 1. Inefficient extraction from the biological matrix.2. Suboptimal ionization in the mass spectrometer.3. Degradation of the analyte during sample processing or storage.4. Incorrect MS/MS transition parameters. | 1. Optimize the sample preparation method (e.g., try a different protein precipitation solvent, or switch to liquid-liquid extraction or solid-phase extraction).2. Adjust the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Try both positive and negative ionization modes.3. Ensure samples are processed quickly at low temperatures and stored at -80°C. Perform stability tests.4. Optimize the precursor and product ion masses and collision energy for this compound and AC1115 by infusing a standard solution. |
| High Variability in Results | 1. Inconsistent sample preparation.2. Matrix effects varying between samples.3. Instability of the analyte in the autosampler. | 1. Ensure precise and consistent pipetting and timing during the extraction process. Consider using an automated liquid handler.2. Use a stable isotope-labeled internal standard (SIL-IS) for both this compound and AC1115 to compensate for matrix effects. If not available, use a structural analog.3. Keep the autosampler temperature low (e.g., 4°C) and perform autosampler stability tests. |
| Peak Tailing or Broadening in Chromatogram | 1. Poorly optimized HPLC/UPLC conditions.2. Column degradation.3. Interference from the sample matrix. | 1. Adjust the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for the analytes.2. Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column.3. Improve the sample cleanup procedure to remove more interfering substances. |
| Unexpected Peaks in Chromatogram | 1. Contamination from solvents, vials, or the LC-MS system.2. Presence of metabolites other than AC1115.3. In-source fragmentation of this compound. | 1. Run blank injections of solvents to identify the source of contamination. Use high-purity solvents and clean vials.2. If trying to identify unknown metabolites, high-resolution mass spectrometry would be required.3. Optimize the ESI source conditions to minimize in-source fragmentation. Lowering the source temperature and fragmentor voltage can help. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a starting point for the extraction of this compound and AC1115 from plasma.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of this compound and AC1115 in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
-
Vortex and Transfer: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
These are suggested starting parameters and should be optimized for your specific instrumentation.
| Parameter | Suggested Value |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing standard solutions of this compound and AC1115. Based on the structures, fragmentation of the indole moiety and other parts of the molecule would be expected. |
| Source Temperature | 150°C |
| Gas Flow | To be optimized for the specific instrument. |
Signaling Pathways and Workflows
This compound's Dual Mechanism of Action
Caption: Dual inhibitory pathway of this compound's active form, AC1115.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in plasma samples.
References
Validation & Comparative
A Head-to-Head Comparison of Mpro Inhibition: Olgotrelvir vs. Nirmatrelvir
For Immediate Release
Researchers and drug development professionals now have a comprehensive guide comparing the SARS-CoV-2 main protease (Mpro) inhibition of two key antiviral compounds: Olgotrelvir and Nirmatrelvir. This guide provides a data-driven, objective comparison of their performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a next-generation oral antiviral, and Nirmatrelvir, the active component of Paxlovid, are both potent inhibitors of the SARS-CoV-2 Mpro, a critical enzyme for viral replication. While both compounds effectively target Mpro, they exhibit distinct profiles. This compound is a dual inhibitor, targeting both Mpro and human cathepsin L, and is designed as a standalone therapy. Nirmatrelvir, a highly specific Mpro inhibitor, is co-administered with ritonavir to boost its pharmacokinetic profile. This guide delves into the quantitative differences in their Mpro inhibition and the experimental protocols used to determine these activities.
Data Presentation: Quantitative Comparison of Mpro Inhibition
The following table summarizes the in vitro inhibitory activities of this compound's active form, AC1115, and Nirmatrelvir against the SARS-CoV-2 main protease.
| Compound | Active Form | Target | Assay Type | Inhibitory Value (IC50/Ki) | SARS-CoV-2 Strain/Variant | Reference |
| This compound | AC1115 | Mpro | FRET Assay | IC50: 2.7 nM | WA-1 | [1] |
| AC1115 | Mpro | FRET Assay | IC50: 14.3 nM | Omicron | [1] | |
| Nirmatrelvir | Nirmatrelvir | Mpro | FRET Assay | Ki: 0.93 nM | Wildtype | [2] |
| Nirmatrelvir | Mpro | FRET Assay | Ki: 0.64 nM | P132H (Omicron) | [2] | |
| Nirmatrelvir | Mpro | FRET Assay | EC50: 74.5 nM | - | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. EC50 (half-maximal effective concentration) reflects the concentration needed to achieve 50% of the maximum antiviral effect in a cell-based assay. Direct comparison between IC50 and Ki should be made with caution as they are determined under different experimental assumptions.
Mechanism of Mpro Inhibition
Both this compound (in its active form AC1115) and Nirmatrelvir are peptidomimetic inhibitors that target the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro. By binding to this crucial residue, they block the protease's ability to cleave the viral polyproteins, a process essential for viral replication.
Experimental Protocols
The inhibitory activity of this compound and Nirmatrelvir against SARS-CoV-2 Mpro is typically determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. The following is a representative protocol synthesized from common methodologies.
Objective: To determine the IC50 or Ki value of an inhibitor against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET-based substrate with a fluorophore and a quencher flanking the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRK-M(Edans)-NH2)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound/AC1115 or Nirmatrelvir) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: A solution of recombinant SARS-CoV-2 Mpro is prepared in the assay buffer. The Mpro solution is then added to the wells of the 384-well plate. Subsequently, the diluted test compounds are added to their respective wells. The plate is then incubated at room temperature for a specified period (e.g., 30 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the FRET substrate to all wells.
-
Fluorescence Monitoring: The fluorescence intensity in each well is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific FRET pair (e.g., excitation at 340 nm and emission at 490 nm for the Dabcyl/Edans pair). The increase in fluorescence over time is proportional to the Mpro activity, as cleavage of the substrate separates the fluorophore from the quencher.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal increase. The percent inhibition for each inhibitor concentration is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC50 values are then determined by fitting the percent inhibition data to a dose-response curve using a suitable nonlinear regression model. For Ki determination, the assay is performed at multiple substrate concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
Conclusion
Both this compound and Nirmatrelvir are highly potent inhibitors of the SARS-CoV-2 main protease. This compound's active form, AC1115, demonstrates low nanomolar IC50 values against both the original and Omicron variants of Mpro. Nirmatrelvir exhibits sub-nanomolar to nanomolar Ki and EC50 values. The choice between these inhibitors in a research or clinical context may depend on factors such as their broader mechanism of action (dual-inhibition for this compound), pharmacokinetic properties, and the need for a boosting agent. The provided data and experimental framework offer a solid foundation for further comparative studies and the development of next-generation Mpro inhibitors.
References
A Head-to-Head Comparison of Olgotrelvir and Other Protease Inhibitors for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antiviral therapeutics for COVID-19 is continually evolving, with a focus on developing potent, safe, and convenient oral medications. Protease inhibitors have emerged as a cornerstone of treatment, effectively suppressing viral replication by targeting the SARS-CoV-2 main protease (Mpro or 3CLpro). This guide provides a detailed head-to-head comparison of Olgotrelvir (formerly STI-1558), a novel dual-mechanism inhibitor, with other prominent protease inhibitors, most notably nirmatrelvir, the active component of Paxlovid. This comparison is based on available preclinical and clinical data, with a focus on quantitative performance, experimental methodologies, and mechanisms of action.
Mechanism of Action: A Dual Approach to Viral Inhibition
A key differentiator of this compound is its dual mechanism of action, targeting both a viral and a host protease involved in the SARS-CoV-2 lifecycle.
-
Inhibition of SARS-CoV-2 Main Protease (Mpro): Similar to other protease inhibitors like nirmatrelvir, this compound's active form, AC1115, inhibits the SARS-CoV-2 Mpro.[1] Mpro is a viral enzyme crucial for cleaving viral polyproteins into functional proteins required for viral replication. By blocking Mpro, this compound halts the viral life cycle.
-
Inhibition of Human Cathepsin L: Uniquely, this compound also inhibits human Cathepsin L, a host cell protease.[1] Cathepsin L is involved in the endosomal entry pathway of SARS-CoV-2 into host cells by facilitating the cleavage of the viral spike protein. This dual inhibition of both viral replication and entry is a novel strategy aimed at enhancing antiviral efficacy and potentially reducing the likelihood of drug resistance.
Nirmatrelvir, in contrast, primarily targets the SARS-CoV-2 Mpro. It is co-administered with a low dose of ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition of CYP3A4 slows the metabolism of nirmatrelvir, leading to higher and more sustained concentrations in the body. A significant advantage of this compound is that it does not require ritonavir boosting, which mitigates the risk of drug-drug interactions with medications metabolized by CYP3A4.[1]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activities of this compound's active form (AC1115) and nirmatrelvir against SARS-CoV-2 Mpro and, for this compound, Cathepsin L. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Mpro
| Compound | Target | IC50 (nM) | Study Reference |
| AC1115 (active form of this compound) | SARS-CoV-2 Mpro (WA-1 strain) | 2.7 | [2] |
| AC1115 (active form of this compound) | SARS-CoV-2 Mpro (Omicron variant) | 14.3 | [2] |
| Nirmatrelvir | SARS-CoV-2 Mpro | Not explicitly stated in provided abstracts |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. Lower values indicate higher potency.
Table 2: In Vitro Inhibitory Activity of this compound against Human Cathepsin L
| Compound | Target | IC50 (pM) | Study Reference |
| AC1115 (active form of this compound) | Human Cathepsin L | 27.4 | [2] |
Table 3: Antiviral Activity in Cell Culture
| Compound | Cell Line | Virus Strain | EC50 | Study Reference |
| AC1115 (active form of this compound) | Vero E6 | WA-1 | 1 µM | [2] |
| AC1115 (active form of this compound) | Vero E6 | Omicron BA.5 | 0.8 µM | [2] |
| This compound | Differentiated normal human bronchial epithelial cells | Omicron BA.5 | < 41 nM | [2] |
| This compound (viral entry assay) | Pseudotyped rVSV | SARS-CoV-2 S protein | 54.5 - 81.4 nM | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. Lower values indicate higher potency in a cell-based assay.
Activity Against Nirmatrelvir-Resistant Strains
A significant finding is the potent activity of this compound against SARS-CoV-2 Mpro mutants that confer resistance to nirmatrelvir. Specifically, this compound has demonstrated potent activity against the Mpro E166 mutants.[1][2] This suggests that this compound could be a valuable therapeutic option in cases where resistance to Paxlovid emerges.
Clinical Trial Data: A Glimpse into Performance
This compound:
Phase I clinical trials (NCT05364840 and NCT05523739) have demonstrated that this compound has a favorable safety profile and exhibits antiviral activity.[1] A pivotal Phase 3 trial in China involving 1,212 patients with mild to moderate COVID-19 showed that this compound met its primary endpoint, demonstrating a statistically significant reduction in the time to sustained resolution of 11 COVID-19 symptoms compared to placebo.
Nirmatrelvir/Ritonavir (Paxlovid):
Numerous clinical trials and real-world studies have established the efficacy of Paxlovid in reducing the risk of hospitalization and death in high-risk patients with mild to moderate COVID-19.
Direct comparative clinical trial data between this compound and Paxlovid is not yet available.
Experimental Protocols
SARS-CoV-2 Mpro Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the SARS-CoV-2 main protease.
General Methodology (based on FRET assay):
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
Fluorogenic substrate peptide containing a cleavage site for Mpro, flanked by a fluorescent reporter and a quencher (e.g., a FRET-based substrate).
-
Assay buffer (e.g., Tris-HCl, NaCl, EDTA).
-
Test compounds (e.g., this compound, nirmatrelvir) serially diluted in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The recombinant Mpro enzyme is pre-incubated with the test compounds at various concentrations for a defined period (e.g., 30 minutes) to allow for binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
As Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 460-480 nm emission).[3]
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cathepsin L Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against human Cathepsin L.
General Methodology:
-
Reagents and Materials:
-
Recombinant human Cathepsin L enzyme.
-
Fluorogenic substrate for Cathepsin L (e.g., Z-Phe-Arg-AMC).
-
Assay buffer (e.g., sodium acetate, EDTA, DTT).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The Cathepsin L enzyme is pre-incubated with the test compounds at various concentrations for a short period (e.g., 5 minutes) at room temperature.[4]
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Cleavage of the substrate by Cathepsin L releases the fluorophore (e.g., AMC), leading to an increase in fluorescence.
-
The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 460 nm emission).[4]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms and Workflows
Caption: Mechanism of action of this compound and Nirmatrelvir.
Caption: Generalized workflow for protease inhibition assays.
Conclusion
This compound presents a promising next-generation oral antiviral for COVID-19 with a novel dual mechanism of action that distinguishes it from other protease inhibitors like nirmatrelvir. Its ability to inhibit both viral replication and entry, coupled with its potent activity against nirmatrelvir-resistant strains and the lack of a need for a ritonavir booster, highlights its potential as a valuable therapeutic agent. While direct head-to-head comparative studies are needed for a definitive assessment of relative potency, the available data suggests that this compound is a highly effective inhibitor of SARS-CoV-2. As more clinical data becomes available, a clearer picture of its comparative efficacy and safety in a real-world setting will emerge, further informing its role in the management of COVID-19.
References
Olgotrelvir's Dual-Target Engagement: A Comparative Guide for Researchers
An objective analysis of Olgotrelvir's dual-target mechanism, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound (formerly STI-1558) is an investigational oral antiviral agent for the treatment of COVID-19. It is a prodrug that is rapidly converted in the body to its active form, AC1115. What sets this compound apart is its novel dual mechanism of action, targeting both a critical viral enzyme and a host factor involved in the SARS-CoV-2 lifecycle. This guide provides a comparative overview of this compound's engagement with its targets, supported by available experimental data, to offer a clear perspective on its potential therapeutic profile.
Dual-Target Inhibition: A Two-Pronged Antiviral Strategy
This compound's active metabolite, AC1115, has been shown to inhibit two key proteins:
-
SARS-CoV-2 Main Protease (Mpro or 3CLpro) : This viral enzyme is essential for the replication of SARS-CoV-2. It cleaves viral polyproteins into functional proteins, a critical step in the virus's lifecycle.
-
Human Cathepsin L (CTSL) : This host cell protease is involved in the entry of SARS-CoV-2 into host cells via the endosomal pathway. By inhibiting Cathepsin L, this compound can block the virus from entering cells in the first place.
This dual-target engagement offers a potential advantage in antiviral therapy by simultaneously disrupting two distinct and critical stages of the viral lifecycle.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound's active form, AC1115, against its targets and its antiviral efficacy in cell-based assays. For comparison, data for nirmatrelvir, the active component of Paxlovid, is also provided where available from separate studies. It is important to note that direct head-to-head comparisons in the same study are limited in the publicly available literature.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Source |
| AC1115 (active form of this compound) | SARS-CoV-2 Mpro (WA-1) | 2.7 | |
| SARS-CoV-2 Mpro (Omicron) | 14.3 | ||
| Human Cathepsin L | 0.0274 | ||
| Nirmatrelvir | SARS-CoV-2 Mpro | 4 | [1] |
| Human Cathepsin L | >10,000 | [1] | |
| Human Cathepsin K | 231 | [1] |
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | Cell Line | SARS-CoV-2 Variant | EC50 (µM) | Source |
| This compound | Vero E6 | WA-1, Alpha, Beta, Delta, Lambda, Gamma | 0.28 - 4.26 | [2] |
| AC1115 (active form of this compound) | Vero E6 | WA-1 | 1 | |
| Vero E6 | Omicron BA.5 | 0.8 |
Notably, this compound has demonstrated potent activity against nirmatrelvir-resistant Mpro mutants, such as those with the E166 mutation[3].
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for the key assays used to validate this compound's dual-target engagement, based on descriptions in the cited literature.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.
-
Reagents :
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds (e.g., AC1115) and control inhibitors.
-
-
Procedure :
-
The Mpro enzyme is pre-incubated with various concentrations of the test compound or control in the assay buffer in a 384-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a plate reader at appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Human Cathepsin L Inhibition Assay
This assay assesses the inhibitory effect of a compound on the activity of human Cathepsin L.
-
Reagents :
-
Recombinant human Cathepsin L.
-
Fluorogenic substrate for Cathepsin L (e.g., Z-FR-AMC).
-
Assay buffer (e.g., 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT).
-
Test compounds and control inhibitors.
-
-
Procedure :
-
Cathepsin L is pre-incubated with a serial dilution of the test compound.
-
The reaction is started by the addition of the fluorogenic substrate.
-
Fluorescence is monitored over time with a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Antiviral Activity Assay in Cell Culture (CPE-based)
This cell-based assay determines the concentration of a compound required to inhibit the cytopathic effect (CPE) of SARS-CoV-2 infection.
-
Materials :
-
Vero E6 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Test compounds and control drugs.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure :
-
Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
The cells are treated with serial dilutions of the test compound for a short period before infection.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 72 hours), the extent of virus-induced CPE is assessed.
-
Cell viability is measured using a luminescence-based assay.
-
EC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
-
Visualizing the Mechanism and Workflow
To further elucidate this compound's mechanism and the experimental validation process, the following diagrams are provided.
Caption: this compound's dual-target mechanism.
Caption: Workflow for validating this compound.
References
Olgotrelvir's Cross-Resistance Profile: A Comparative Analysis with Other Key Antivirals
For Immediate Release
San Diego, CA – October 28, 2025 – A comprehensive analysis of available preclinical data on olgotrelvir (formerly STI-1558), a novel dual inhibitor of the SARS-CoV-2 main protease (Mpro) and human cathepsin L (CTSL), reveals a promising cross-resistance profile, particularly against nirmatrelvir-resistant strains. This guide provides a detailed comparison of this compound's performance with other leading antivirals, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, and its active form AC1115, demonstrates a unique dual mechanism of action that targets both a critical viral enzyme (Mpro) essential for replication and a host protease (CTSL) involved in viral entry. This two-pronged approach is designed to offer a higher barrier to resistance and broader efficacy against viral variants.
Comparative In Vitro Efficacy and Resistance
The in vitro inhibitory activity of this compound's active metabolite, AC1115, has been evaluated against wild-type SARS-CoV-2 Mpro and key nirmatrelvir-resistant mutants. The data, summarized below, highlights this compound's potency in the face of mutations that confer resistance to other protease inhibitors.
| Target Enzyme/Virus | Antiviral | IC50 / EC50 (nM) * | Fold Change in Resistance | Reference |
| Wild-Type SARS-CoV-2 Mpro | AC1115 (this compound) | 2.7 | - | [1] |
| Nirmatrelvir | 1.8 | - | [1] | |
| Mpro E166V Mutant | AC1115 (this compound) | 57.8 | 21.4 | [1] |
| Nirmatrelvir | >10,000 | >5,555 | [1] | |
| Mpro E166V/L50F Double Mutant | AC1115 (this compound) | 18.6 | 6.9 | [1] |
| Nirmatrelvir | >10,000 | >5,555 | [1] | |
| Human Cathepsin L | AC1115 (this compound) | 0.0274 | - |
*IC50 (Inhibitory Concentration 50%) values represent the concentration of a drug that is required for 50% inhibition of an enzyme in vitro. EC50 (Effective Concentration 50%) values represent the concentration required for 50% reduction in viral replication in cell culture.
Cross-Resistance Profile with Other Antivirals
-
Nirmatrelvir: As a fellow Mpro inhibitor, the potential for cross-resistance exists. However, the data clearly demonstrates that this compound maintains significant activity against the E166V mutation that renders nirmatrelvir ineffective[1]. This suggests that this compound may be a viable option for patients who have failed nirmatrelvir therapy due to this specific resistance pathway.
-
Ensitrelvir: Another Mpro inhibitor, ensitrelvir, has shown asymmetrical cross-resistance with nirmatrelvir[2][3][4]. While nirmatrelvir-resistant variants can show reduced susceptibility to ensitrelvir, the reverse is less pronounced. Given that this compound targets Mpro differently than nirmatrelvir at the E166 position, it is plausible that it may also retain activity against some ensitrelvir-resistant strains, although specific studies are needed to confirm this.
-
Remdesivir and Molnupiravir: These antivirals are inhibitors of the viral RNA-dependent RNA polymerase (RdRp) and have different mechanisms of action and resistance profiles compared to protease inhibitors[5][6][7][8][9]. Therefore, cross-resistance between this compound and these agents is highly unlikely. Viruses that have developed resistance to remdesivir or molnupiravir are expected to remain fully susceptible to this compound.
Experimental Methodologies
The following are summaries of the key experimental protocols used to generate the in vitro efficacy data for this compound.
SARS-CoV-2 Mpro Inhibition Assay
The inhibitory activity of AC1115 against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET) assay. The recombinant Mpro enzyme was incubated with varying concentrations of the inhibitor. The reaction was initiated by the addition of a fluorogenic substrate. The rate of substrate cleavage was monitored by measuring the increase in fluorescence. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Human Cathepsin L Inhibition Assay
The inhibitory potency of AC1115 against human cathepsin L was assessed using a similar FRET-based assay. Recombinant human cathepsin L was pre-incubated with different concentrations of the inhibitor. The enzymatic reaction was started by adding a specific fluorogenic substrate for cathepsin L. The fluorescence signal, corresponding to substrate cleavage, was measured over time. IC50 values were determined from the resulting dose-response curves.
Antiviral Activity Assay (EC50 Determination)
The antiviral activity of this compound was evaluated in cell-based assays using SARS-CoV-2 infected cells (e.g., Vero E6). Cells were infected with the virus and simultaneously treated with a serial dilution of the compound. After a defined incubation period, the viral load was quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or a cytopathic effect (CPE) reduction assay. The EC50 was calculated as the concentration of the drug that inhibited viral replication by 50%.
Visualizing this compound's Mechanism and Workflow
To better understand the processes involved in this compound's action and evaluation, the following diagrams have been generated.
Conclusion
This compound presents a promising profile as a next-generation oral antiviral for COVID-19. Its dual mechanism of action, targeting both viral Mpro and host CTSL, provides a strong rationale for its observed potency against nirmatrelvir-resistant SARS-CoV-2 mutants. The lack of a shared mechanism of action with polymerase inhibitors like remdesivir and molnupiravir suggests a low likelihood of cross-resistance with these agents. Further clinical studies are warranted to fully elucidate the cross-resistance profile of this compound and its potential role in the management of COVID-19, particularly in the context of emerging viral variants and resistance to existing therapies.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Scientists detail link between molnupiravir and SARS-CoV-2 mutations | CIDRAP [cidrap.umn.edu]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Olgotrelvir: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent demonstrating a novel dual mechanism of action against SARS-CoV-2. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by available experimental data, to inform researchers and drug development professionals.
At a Glance: this compound's Efficacy
This compound is a prodrug that is converted to its active form, AC1115, in the body. AC1115 targets both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication, and human cathepsin L, a host protease involved in viral entry into cells.[1][2][3] This dual-inhibition strategy offers the potential for enhanced antiviral activity and a higher barrier to resistance.
Quantitative Efficacy Data
The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound and its active form, AC1115.
In Vitro Efficacy of AC1115
| Target | SARS-CoV-2 Variant | Assay | IC50/EC50 | Reference |
| SARS-CoV-2 Mpro | WA-1 | Enzymatic Inhibition | IC50: 2.7 nM | [1] |
| SARS-CoV-2 Mpro | Omicron | Enzymatic Inhibition | IC50: 14.3 nM | [1] |
| Human Cathepsin L | - | Enzymatic Inhibition | IC50: 27.4 pM | [1] |
| SARS-CoV-2 | WA-1 | Antiviral Assay (Vero E6 cells) | EC50: 1.0 µM | [1] |
| SARS-CoV-2 | Alpha, Beta, Delta, Gamma, Lambda | Antiviral Assay (Vero E6 cells) | EC50: 0.28 - 4.26 µM | [4] |
| SARS-CoV-2 | Omicron BA.5 | Antiviral Assay (Vero E6 cells) | EC50: 0.8 µM | [1] |
| SARS-CoV-2 | Omicron BA.5 | Antiviral Assay (differentiated normal human bronchial epithelial cells) | EC50: <41 nM | [1] |
In Vivo Efficacy of this compound in K18-hACE2 Transgenic Mice
| Dosage | Treatment Schedule | Key Findings | Reference |
| 500 mg/kg and 1000 mg/kg (oral, BID) | Prophylactic (immediately after viral inoculation) | Significantly reduced lung virus load, prevented body weight loss, and reduced cytokine release and lung pathology. | [1] |
| 1000 mg/kg (oral, BID) | Therapeutic (12 hours post-infection) | Resulted in a significant reduction of viral RNA shedding and prevention of body weight loss. | [4] |
| 400 mg/kg (oral, BID) | Prophylactic | Blocked the release of pro-inflammatory cytokines (IL-6, TNF-α, GM-CSF). | [5] |
Experimental Protocols
Detailed, step-by-step protocols for the following key experiments are outlined below based on publicly available information and general laboratory procedures.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
A fluorescence resonance energy transfer (FRET) assay is a common method to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.
-
Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide with a FRET pair (e.g., Edans/Dabcyl), assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT), test compound (AC1115), and a positive control inhibitor (e.g., nirmatrelvir).
-
Procedure:
-
The test compound is serially diluted in the assay buffer.
-
Recombinant Mpro enzyme is pre-incubated with the diluted compound or control in a microplate.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is calculated from the increase in fluorescence.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antiviral Activity Assay in Vero E6 Cells
This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cell-based model.
-
Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in a suitable medium (e.g., DMEM with fetal bovine serum and antibiotics) and seeded in 96-well plates.
-
Virus Infection:
-
Cells are infected with a known titer of a SARS-CoV-2 variant.
-
Simultaneously, the cells are treated with serial dilutions of the test compound (this compound/AC1115) or a placebo.
-
-
Incubation: The plates are incubated for a defined period (e.g., 2-3 days) to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using one of several methods:
-
Cytopathic Effect (CPE) Assay: The percentage of cells showing virus-induced damage is visually assessed.
-
Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted.
-
Quantitative RT-PCR (qRT-PCR): The amount of viral RNA in the cell culture supernatant is quantified.
-
-
Data Analysis: The half-maximal effective concentration (EC50), the concentration at which 50% of viral replication is inhibited, is calculated.
In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model
This animal model is used to assess the in vivo efficacy of antiviral candidates.
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are used.
-
Infection: Mice are intranasally inoculated with a specific strain of SARS-CoV-2.
-
Treatment:
-
Prophylactic model: Treatment with this compound or a vehicle control is initiated shortly before or at the time of infection.
-
Therapeutic model: Treatment begins at a specified time point after infection.
-
-
Monitoring: The mice are monitored daily for clinical signs of disease, including body weight loss and mortality.
-
Endpoint Analysis: At specific time points post-infection, tissues (e.g., lungs) are harvested to measure:
-
Viral load: Quantified by plaque assay or qRT-PCR.
-
Histopathology: To assess lung damage.
-
Cytokine levels: To measure the inflammatory response.
-
-
Data Analysis: The efficacy of the treatment is determined by comparing the outcomes in the this compound-treated group to the vehicle-treated control group.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the dual-inhibition mechanism of this compound and a general workflow for its efficacy evaluation.
Caption: Dual-inhibition mechanism of this compound's active form, AC1115.
Caption: General workflow for evaluating the efficacy of this compound.
Comparative Performance
A key advantage of this compound is its potent activity against nirmatrelvir-resistant Mpro mutants.[1] Nirmatrelvir is the active component of Paxlovid, a leading oral antiviral for COVID-19. The emergence of resistance to existing therapies is a significant concern, and this compound's efficacy against such variants suggests it could be a valuable alternative. Furthermore, this compound is designed as a standalone treatment and does not require co-administration with ritonavir, a CYP3A4 inhibitor used to boost nirmatrelvir levels.[1] This could reduce the potential for drug-drug interactions, a known limitation of Paxlovid.
However, direct head-to-head experimental data comparing the in vitro and in vivo efficacy of this compound with other authorized antivirals like Paxlovid and remdesivir under the same experimental conditions is limited in the public domain. Such studies would be crucial for a definitive comparative assessment.
Conclusion
This compound demonstrates promising in vitro and in vivo efficacy against SARS-CoV-2, including variants of concern. Its dual mechanism of action, targeting both viral replication and entry, and its activity against nirmatrelvir-resistant mutants, position it as a next-generation oral antiviral candidate. Further publication of detailed experimental protocols and direct comparative studies will be essential for a complete understanding of its therapeutic potential relative to other available treatments.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aceatherapeutics.com [aceatherapeutics.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Olgotrelvir and Other Cathepsin L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Olgotrelvir, a dual inhibitor of SARS-CoV-2 main protease (Mpro) and human cathepsin L (CTSL), with other notable cathepsin L inhibitors. The information is intended to support research and drug development efforts by offering a side-by-side look at inhibitory potencies, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a novel antiviral agent that distinguishes itself by targeting both a viral protease (SARS-CoV-2 Mpro) and a host protease (Cathepsin L), the latter being crucial for the entry of various viruses into host cells.[1][2] Its active metabolite, AC1115, has demonstrated potent inhibition of cathepsin L. This guide places this compound in the context of other cathepsin L inhibitors, providing a quantitative comparison of their inhibitory activities.
Data Presentation: Inhibitory Potency of Cathepsin L Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's active metabolite (AC1115) and other selected cathepsin L inhibitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a truly direct comparison, these inhibitors would need to be tested in a head-to-head study under identical assay conditions.
| Inhibitor | Target(s) | Cathepsin L IC50 | Other Cathepsin IC50 | Source(s) |
| AC1115 (active form of this compound) | Cathepsin L, SARS-CoV-2 Mpro | 27.4 pM | - | [3] |
| Calpeptin | Cathepsin L, Calpain I & II, Cathepsin K | 0.11 nM | - | MedChemExpress |
| SID 26681509 | Cathepsin L | 56 nM | Cathepsin B: >10 µM, Cathepsin K: 618 nM, Cathepsin S: 8.4 µM | [4] |
| Odanacatib | Cathepsin K | Weak inhibition (≥300-fold selective for CatK over CatL) | Cathepsin K: 0.2 nM | Selleck Chemicals |
| Z-Phe-Phe-CHN2 | Cathepsin L | Highly Potent (specific value not provided) | - | Probechem |
| Balicatib (AAE581) | Cathepsin K, L, B, S | 48 nM | Cathepsin K: 22 nM, Cathepsin B: 61 nM, Cathepsin S: 2900 nM | MedChemExpress |
| Cathepsin K inhibitor 6 | Cathepsin K, L, B | 0.05 µM | Cathepsin K: 17 nM, Cathepsin B: 0.3 µM | MedChemExpress |
| 3-Epiursolic Acid | Cathepsin L | 6.5 µM | No obvious effect on Cathepsin B | MedChemExpress |
| Plumbagin | Cathepsin L | 31.3 µM | - | [5] |
| Beta-Lapachone | Cathepsin L | 9.6 µM | - | [5] |
| Z-Tyr-Ala-CHN2 | Cathepsin L | <50 nM (EC50) | - | [6] |
Experimental Protocols
The following section details a general experimental protocol for a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against human cathepsin L. This protocol is a composite based on commonly used methodologies.[7][8][9]
In Vitro Cathepsin L Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human cathepsin L.
Materials:
-
Recombinant Human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorogenic Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC, Ac-FR-AFC)
-
Test Inhibitor (e.g., this compound's active metabolite, AC1115)
-
Control Inhibitor (e.g., E-64)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., ~360-400 nm Ex / ~460-505 nm Em)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the test inhibitor in assay buffer to achieve a range of desired final concentrations.
-
Reconstitute and dilute the recombinant human cathepsin L in chilled assay buffer to the desired working concentration.
-
Prepare the fluorogenic substrate solution in assay buffer to the desired final concentration.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test inhibitor solution (or DMSO for control wells)
-
Recombinant human cathepsin L solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration of the test inhibitor relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to cathepsin L inhibition.
References
- 1. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 2. dot | Graphviz [graphviz.org]
- 3. youtube.com [youtube.com]
- 4. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. youtube.com [youtube.com]
- 7. Specific assay method for the activities of cathepsin L-type cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Olgotrelvir Phase 3 Trial (NCT05716425) Demonstrates Efficacy in Mild to Moderate COVID-19
A comprehensive analysis of the Phase 3 clinical trial data for Olgotrelvir (NCT05716425) shows promising results in the treatment of mild to moderate COVID-19. This guide provides a comparative overview of this compound's performance against other established antiviral therapies, supported by available experimental data and detailed methodologies for key clinical trials.
This compound, an oral antiviral agent, has demonstrated a significant reduction in the time to sustained recovery from a panel of 11 COVID-19 symptoms in its Phase 3 trial.[1] The drug employs a dual mechanism of action, targeting both the SARS-CoV-2 main protease (Mpro) and human cathepsin L, crucial for viral replication and entry into host cells, respectively.[2][3] This novel approach positions this compound as a noteworthy candidate in the evolving landscape of COVID-19 therapeutics.
Comparative Efficacy and Safety of Oral Antivirals
To provide a clear perspective on this compound's clinical performance, this guide compares its Phase 3 trial data with those of other prominent oral antivirals: Paxlovid (Nirmatrelvir/ritonavir), and Molnupiravir, as well as the intravenously administered Remdesivir.
| Feature | This compound (NCT05716425) | Paxlovid (EPIC-HR) | Molnupiravir (MOVe-OUT) | Remdesivir (ACTT-1) |
| Primary Efficacy Endpoint | Time to sustained recovery of 11 COVID-19 symptoms | COVID-19-related hospitalization or death from any cause through Day 28 | Proportion of participants who were hospitalized or died through Day 29 | Time to recovery |
| Key Efficacy Finding | Median time to symptom recovery was 205 hours vs. 264 hours for placebo (HR: 1.29) | 89% reduction in risk of COVID-19-related hospitalization or death in high-risk patients treated within 3 days of symptom onset.[4] | 30% relative risk reduction in hospitalization or death | Median time to recovery of 10 days vs. 15 days for placebo.[5] |
| Virological Outcome | Significant reduction in viral RNA load at day 4 | Approximately 10-fold reduction in viral load at Day 5.[4] | Not the primary endpoint, but post-baseline nasal swab samples showed an increase in viral mutations consistent with the drug's mechanism of action. | Not the primary endpoint |
| Patient Population | Nonhospitalized adults with mild to moderate COVID-19, irrespective of risk factors.[1] | Non-hospitalized, symptomatic adults with confirmed COVID-19 and at least one risk factor for progression to severe disease.[6][7] | Non-hospitalized, unvaccinated adults with mild-to-moderate, laboratory-confirmed COVID-19 and at least one risk factor for severe illness. | Hospitalized adults with COVID-19 and evidence of lower respiratory tract infection.[5] |
| Most Common Adverse Events | Skin rash (3.3%), Nausea (1.5%).[1] | Dysgeusia (5%), Diarrhea (3%) | Diarrhea, Nausea, Dizziness | Nausea, increased liver enzymes |
| Serious Adverse Events | No treatment-related serious adverse events reported.[1] | Fewer serious adverse events compared to placebo | No safety concerns identified | Serious adverse events were reported in 21.1% of the remdesivir group and 27.0% of the placebo group.[8] |
Experimental Protocols: A Methodological Overview
A detailed understanding of the experimental design is crucial for the interpretation of clinical trial outcomes. Below is a summary of the methodologies employed in the key trials cited.
This compound: NCT05716425
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.[1]
-
Participants: 1212 non-hospitalized adult participants with mild to moderate COVID-19, enrolled irrespective of risk factors for severe disease.[1][9]
-
Intervention: Participants were randomly assigned to receive either 600 mg of this compound or a placebo orally twice daily for 5 days.[1]
-
Primary Outcome Measures: The primary endpoint was the time to sustained recovery of a panel of 11 COVID-19-related symptoms.[1]
-
Key Secondary Outcome Measures: A key secondary endpoint was the change in viral ribonucleic acid (RNA) load from baseline.[1]
-
Safety Assessment: The incidence of treatment-emergent adverse events was the primary safety endpoint.[1]
Paxlovid: EPIC-HR (NCT04960202)
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.[6][7][10]
-
Participants: Non-hospitalized, symptomatic, unvaccinated adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[6][7]
-
Intervention: Patients received either Paxlovid (300 mg nirmatrelvir and 100 mg ritonavir) or a placebo orally every 12 hours for 5 days.
-
Primary Outcome Measures: The primary endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[6]
Remdesivir: ACTT-1 (NCT04280705)
-
Study Design: A double-blind, randomized, placebo-controlled trial.[5][11][12]
-
Participants: Hospitalized adults with laboratory-confirmed SARS-CoV-2 infection and evidence of lower respiratory tract involvement.[5][11]
-
Intervention: Patients received either intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 additional days) or a placebo.[5]
-
Primary Outcome Measures: The primary outcome was the time to recovery, defined as either discharge from the hospital or hospitalization for infection-control purposes only.[5]
Molnupiravir: MOVe-OUT (NCT04575597)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: Non-hospitalized, unvaccinated adults with mild-to-moderate, laboratory-confirmed COVID-19 and at least one risk factor for progression to severe disease.
-
Intervention: Participants received either 800 mg of Molnupiravir or a placebo orally every 12 hours for five days.
-
Primary Outcome Measures: The primary endpoint was the proportion of participants who were hospitalized or died through day 29.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: this compound's dual mechanism of action targeting both host and viral proteases.
Caption: General experimental workflow for the this compound Phase 3 clinical trial.
References
- 1. This compound as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 3. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. Remdesivir for the Treatment of Covid-19 - Final Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 7. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of the Side Effect Profiles: Olgotrelvir and Paxlovid
This guide provides a detailed comparison of the side effect profiles of Olgotrelvir and Paxlovid, two antiviral medications developed for the treatment of COVID-19. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical trial data.
Mechanism of Action
A key differentiator between this compound and Paxlovid lies in their mechanisms of action, which directly influences their side effect profiles, particularly concerning drug-drug interactions.
This compound is a single-agent oral antiviral that functions as a dual inhibitor. It targets both the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication, and human cathepsin L, which plays a role in viral entry into host cells.[1][2][3][4] As a standalone treatment, it does not require a pharmacokinetic booster.[2][4]
Paxlovid is a combination therapy consisting of two components: nirmatrelvir and ritonavir.[[“]][6][7][8] Nirmatrelvir is the active antiviral agent that inhibits the SARS-CoV-2 Mpro.[[“]][7][8][9] Ritonavir, however, does not have activity against SARS-CoV-2.[7][8] Its role is to act as a pharmacokinetic enhancer by strongly inhibiting the cytochrome P450 3A (CYP3A) enzyme.[[“]][6][7][10] This inhibition slows down the metabolism of nirmatrelvir, thereby increasing its concentration in the body and prolonging its antiviral effect.[7] However, this mechanism is also the primary reason for the significant number of drug-drug interactions associated with Paxlovid.[10][11]
Quantitative Data on Adverse Events
The following table summarizes the incidence of the most frequently reported adverse events for this compound and Paxlovid based on clinical trial data.
| Adverse Event | This compound Incidence | Placebo Incidence (this compound Trial) | Paxlovid Incidence | Placebo Incidence (Paxlovid Trial) |
| Skin Rash | 3.3%[4][12] | Not Specified | Not Reported as a common event | Not Specified |
| Nausea | 1.5%[4][12] | Not Specified | <1% - 3% | <1% - 2% |
| Dysgeusia (Altered Taste) | Not Reported as a common event | Not Specified | 5% - 6%[13][14][15] | <1%[14][15] |
| Diarrhea | Not Reported as a common event | Not Specified | 3%[13][14][15] | 2%[14][15] |
Note: The incidence rates for Paxlovid can vary slightly across different studies and reports.
Detailed Side Effect Profile
The safety profile of this compound was evaluated in a Phase 3, double-blind, randomized, placebo-controlled trial involving 1212 nonhospitalized adult participants with mild to moderate COVID-19.[4] The most frequently reported adverse events in the this compound group were:
Notably, the study concluded that the adverse effects of this compound were not dose-limiting, and no treatment-related serious adverse events were reported.[4][12] Phase 1 studies also demonstrated a favorable safety profile.[2][16]
The safety of Paxlovid has been assessed in Phase 2/3 randomized, placebo-controlled trials and extensive post-marketing surveillance.[14][17] The most common adverse reactions reported are:
-
Dysgeusia (altered or metallic taste): This is the most frequently reported side effect, with an incidence of 5-6%.[13][14][15]
-
Diarrhea: Reported in approximately 3% of patients.[13][14][15]
Other less common side effects include hypertension and myalgia.[15]
Serious Adverse Events and Drug Interactions:
A significant aspect of Paxlovid's side effect profile is the potential for serious adverse reactions due to drug-drug interactions.[10] The ritonavir component is a strong inhibitor of the CYP3A enzyme, which is responsible for metabolizing many common medications.[10][11] This can lead to increased plasma concentrations of concomitant medications, potentially causing severe or life-threatening events.[10][15]
Healthcare providers must carefully review a patient's current medications before prescribing Paxlovid to assess for potential interactions.[10]
Additionally, rare but serious adverse events have been reported for Paxlovid, including:
-
Hypersensitivity reactions: Including anaphylaxis, toxic epidermal necrolysis, and Stevens-Johnson syndrome.[13][15]
-
Hepatotoxicity: Liver transaminase elevations, clinical hepatitis, and jaundice have occurred.[10][13][15]
Experimental Protocols
-
Study Design: A phase 3, double-blind, randomized, placebo-controlled trial.[4]
-
Participants: 1212 nonhospitalized adult participants with mild to moderate Covid-19, irrespective of risk factors.[4]
-
Intervention: Participants were randomly assigned to receive either 600 mg of this compound or a placebo orally twice daily for 5 days.[4]
-
Primary Endpoints: Time to sustained recovery of a panel of 11 Covid-19-related symptoms and viral ribonucleic acid (RNA) load.[4]
-
Safety Endpoint: Incidence of treatment-emergent adverse events.[4]
-
Study Design: Two Phase 2/3 randomized, placebo-controlled trials.[14]
-
Participants: Symptomatic adult subjects 18 years and older with a laboratory-confirmed diagnosis of SARS-CoV-2 infection. The EPIC-HR trial, for instance, enrolled unvaccinated outpatient adults at high risk for severe COVID-19.[14]
-
Intervention: Patients received either Paxlovid (nirmatrelvir 300 mg and ritonavir 100 mg) or a placebo orally twice a day for five days.[14]
-
Primary Endpoints: The benefit was evaluated by comparing the rates of COVID-19-related hospitalization or all-cause death within 28 days in the Paxlovid-treated group to the placebo-treated group.[14]
-
Safety Assessment: Evaluation of adverse events.[14]
Summary and Conclusion
This compound and Paxlovid have distinct side effect profiles, largely influenced by their different mechanisms of action. This compound, as a single agent, has been associated with mild adverse events, primarily skin rash and nausea, in its Phase 3 clinical trial, with no treatment-related serious adverse events reported.
Paxlovid's most common side effects are dysgeusia and diarrhea. The critical consideration for Paxlovid is its potential for significant drug-drug interactions due to the inclusion of ritonavir as a CYP3A inhibitor. This necessitates a thorough medication review for all patients prior to initiating treatment. While effective, the risk of serious adverse reactions and hepatotoxicity, though rare, must be considered.
For drug development professionals, the comparison highlights the trade-offs between a single-agent therapy like this compound and a combination therapy with a pharmacokinetic enhancer like Paxlovid. The development of potent, single-agent antivirals could mitigate the risk of drug-drug interactions, a significant clinical challenge in managing COVID-19 in patients with comorbidities who are often on multiple medications. Further research and real-world data will continue to refine our understanding of the long-term safety profiles of these antiviral agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paxlovid Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 7. About | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 8. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. paxlovid.my [paxlovid.my]
- 10. Adverse Events | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 11. Adverse drug reactions reported following use of oral COVID-19 therapeutics in New Zealand [medsafe.govt.nz]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. fda.gov [fda.gov]
- 15. Pfizer Reports Additional Data on PAXLOVID™ Supporting Upcoming New Drug Application Submission to U.S. FDA | Pfizer [pfizer.com]
- 16. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PMID: 38181791 | MCE [medchemexpress.cn]
- 17. Safety Profile of Paxlovid in the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Olgotrelvir: A Comparative Guide for Researchers
An In-Depth Analysis of Olgotrelvir's Performance Against Other Oral Antivirals for COVID-19
This guide provides a comprehensive comparison of this compound with other leading oral antiviral treatments for COVID-19, primarily focusing on Paxlovid (Nirmatrelvir/Ritonavir) and Molnupiravir. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data to support independent validation and further research.
Executive Summary
This compound (formerly STI-1558) is a novel, orally administered antiviral agent demonstrating a dual mechanism of action against SARS-CoV-2.[1][2] It is a prodrug that is converted in the body to its active form, AC1115. This active metabolite targets both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication, and the human host cell enzyme, Cathepsin L, which is involved in viral entry into cells.[1][2] This dual-action approach presents a potential advantage in antiviral potency and a barrier to the development of drug resistance. A key differentiator of this compound is that it is designed as a standalone treatment and does not require a pharmacokinetic booster like Ritonavir, which is a component of Paxlovid, thereby reducing the risk of drug-drug interactions.[3]
Comparative Performance Data
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the efficacy and characteristics of this compound, Paxlovid, and Molnupiravir.
Table 1: In Vitro Efficacy Against SARS-CoV-2 and its Variants
| Compound/Drug | Target(s) | SARS-CoV-2 Variant | Cell Line | EC50 (µM) | IC50 (nM) | Source(s) |
| This compound (AC1115) | Mpro, Cathepsin L | WA-1 | Vero E6 | 0.28 - 4.26 | Mpro: 2.7 | |
| Alpha | Vero E6 | 0.28 - 4.26 | ||||
| Beta | Vero E6 | 0.28 - 4.26 | ||||
| Gamma | Vero E6 | 0.28 - 4.26 | ||||
| Delta | Vero E6 | 0.28 - 4.26 | ||||
| Lambda | Vero E6 | 0.28 - 4.26 | ||||
| Omicron (BA.5) | Vero E6 | 0.8 | Mpro: 14.3 | |||
| Omicron (BA.5) | Differentiated NHBE | < 0.041 | ||||
| Nirmatrelvir (Paxlovid) | Mpro | Various | Various | Varies | Varies | [4] |
| Molnupiravir | RdRp | Various | Various | Varies | N/A | [5] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Mpro: Main protease; RdRp: RNA-dependent RNA polymerase; NHBE: Normal Human Bronchial Epithelial cells.
Table 2: Clinical Trial Outcomes
| Drug | Phase III Trial Name | Key Efficacy Endpoint | Result | Adverse Events | Source(s) |
| This compound | NCT05716425 | Time to sustained recovery of 11 COVID-19 symptoms | Shortened by 2.4 days vs. placebo | Mild skin rash (2.5%) and nausea (1.3%) more frequent than placebo. No drug-related serious AEs. | |
| Paxlovid (Nirmatrelvir/r) | EPIC-HR | Reduction in hospitalization or death | 89% relative risk reduction vs. placebo in high-risk, unvaccinated adults | Generally well-tolerated; potential for drug-drug interactions due to Ritonavir. | |
| Molnupiravir | MOVe-OUT | Reduction in hospitalization or death | 30% relative risk reduction vs. placebo in high-risk, unvaccinated adults | Generally well-tolerated. |
Experimental Protocols
This section details the methodologies for key experiments cited in the published studies on this compound.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
The inhibitory activity of this compound's active form (AC1115) against SARS-CoV-2 Mpro is determined using a fluorescence resonance energy transfer (FRET) assay.
-
Principle: The assay utilizes a fluorogenic substrate that is cleaved by Mpro, separating a fluorophore and a quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.
-
Protocol:
-
Recombinant SARS-CoV-2 Mpro enzyme is pre-incubated with varying concentrations of the test compound (AC1115) or a control for a specified period (e.g., 30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by the addition of a FRET-based substrate.
-
The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 460-480 nm.[1]
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Human Cathepsin L Inhibition Assay
The inhibitory effect of AC1115 on human Cathepsin L is also assessed using a fluorometric assay.
-
Principle: Similar to the Mpro assay, this assay uses a fluorogenic substrate that is specifically cleaved by Cathepsin L, leading to an increase in fluorescence.
-
Protocol:
-
Recombinant human Cathepsin L is pre-incubated with different concentrations of the test compound (AC1115) or a control in an appropriate assay buffer.
-
A specific fluorogenic substrate for Cathepsin L is added to start the reaction.
-
The increase in fluorescence is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
The IC50 value is calculated by analyzing the dose-response relationship between inhibitor concentration and enzyme activity.
-
Cell-Based Antiviral Activity Assay
The efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular environment is evaluated using a cell-based antiviral assay.
-
Principle: This assay measures the ability of the compound to protect cells from the cytopathic effect (CPE) induced by viral infection or to reduce the viral load in the cell culture supernatant.
-
Protocol:
-
A suitable cell line (e.g., Vero E6 cells) is seeded in microplates and incubated until a confluent monolayer is formed.
-
The cells are then treated with serial dilutions of this compound.
-
Following a short pre-incubation period, the cells are infected with a known titer of a SARS-CoV-2 variant.
-
The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 3-5 days).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
-
The half-maximal effective concentration (EC50), which is the concentration of the drug that protects 50% of the cells from viral-induced death, is calculated from the dose-response curve.
-
Alternatively, the viral load in the supernatant can be quantified using RT-qPCR to determine the reduction in viral replication.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: Dual inhibition of SARS-CoV-2 entry and replication by this compound.
Caption: Experimental workflow for the validation of this compound.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Olgotrelvir: A Guide for Laboratory Professionals
Absence of specific manufacturer guidance necessitates adherence to general best practices for the disposal of investigational pharmaceutical compounds. Researchers and laboratory personnel handling Olgotrelvir must rely on established protocols for managing chemical and pharmaceutical waste to ensure safety and regulatory compliance. This guide provides a procedural framework based on general laboratory safety principles.
Core Principles for Disposal
Proper disposal of research-grade compounds like this compound is crucial to protect human health and the environment.[1] All unused or expired investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[1] It is imperative that laboratory personnel do not dispose of such chemicals down the sanitary sewer system or in regular trash.[2]
Procedural Steps for Disposal
-
Consult Institutional Guidelines: Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical and pharmaceutical waste.
-
Waste Identification and Classification:
-
Treat this compound as a potentially hazardous chemical waste.
-
Check for any available Safety Data Sheet (SDS) for specific hazard information. In the absence of an SDS for this compound, compounds with similar chemical structures should be reviewed to anticipate potential hazards.
-
Indicators that a pharmaceutical may be hazardous include terms like "carcinogen," "toxic," "flammable," or "corrosive."[2]
-
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
-
Ensure that all required documentation for waste transfer is completed accurately.
-
The following table summarizes the key considerations for the disposal of this compound:
| Consideration | Guideline |
| Regulatory Compliance | Adhere to local, state, and federal regulations, including EPA and RCRA standards.[1][3] |
| Waste Characterization | Treat as hazardous chemical waste in the absence of a specific Safety Data Sheet. |
| Container Management | Use compatible, leak-proof containers with secure lids. |
| Labeling | Clearly label with "Hazardous Waste" and the chemical name. |
| Segregation | Do not mix with other types of waste unless directed by EHS. |
| Disposal Method | Do not dispose of down the drain or in regular trash.[2][4] Use a licensed hazardous waste disposal service.[3] |
| Documentation | Maintain accurate records of waste generation and disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By following these general procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, the public, and the environment.
References
Essential Safety and Logistical Information for Handling Olgotrelvir
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Olgotrelvir is paramount. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, established laboratory safety protocols for handling potent, biologically active research chemicals provide a strong framework for minimizing risk and ensuring operational integrity. This guidance outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary for working with this compound.
Personal Protective Equipment (PPE)
The appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact with the compound.[1][2] |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and airborne particles.[3][4] |
| Lab Coat | Full-length, cuffed sleeves | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form to prevent inhalation.[5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Storage:
-
Store this compound in a designated, well-ventilated, and securely locked area with limited access.[6][7][8]
-
Follow the manufacturer's recommendations for storage temperature to ensure stability.
-
Keep the container tightly sealed to prevent contamination.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing (Powder Form): Conduct all weighing and handling of this compound powder within a certified chemical fume hood to minimize inhalation risk.[4]
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
General Use: Avoid generating aerosols. Use appropriate containment for procedures such as vortexing or sonicating.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan
The disposal of investigational drugs must comply with institutional and regulatory guidelines to prevent environmental contamination and unauthorized use.[9][10]
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for incineration.[9] |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as hazardous waste. |
| Aqueous Waste Containing this compound | Collect in a labeled, sealed waste container for chemical waste disposal. Do not pour down the drain.[11] |
Experimental Protocol: General Solution Preparation
This protocol outlines the basic steps for preparing a stock solution of this compound.
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume.
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound powder onto weighing paper and transfer it to an appropriate sterile container (e.g., a conical tube).
-
Solubilization: Add the desired volume of the appropriate solvent (e.g., DMSO, sterile water) to the container with the this compound powder.
-
Mixing: Securely cap the container and mix the solution by vortexing or gentle agitation until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Sterilization (if required): If the solution is for cell-based assays, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution at the recommended temperature.
Caption: Workflow for donning PPE, handling this compound, and doffing/disposal procedures.
References
- 1. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 2. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Federal Regulations for Clinical Investigators | FDA [fda.gov]
- 7. etsu.edu [etsu.edu]
- 8. Storage and Transport: New USP Chapter for Investigational Drug Products - ECA Academy [gmp-compliance.org]
- 9. m.crossroaddvd.com [m.crossroaddvd.com]
- 10. investigational drug disposal – Clinical Research Made Simple [clinicalstudies.in]
- 11. google.com [google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
